PRT-060318
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNTWOVDIXCHHS-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PRT-060318: A Technical Guide to a Selective Spleen Tyrosine Kinase (Syk) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRT-060318, also known as PRT318, is a potent and highly selective, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells. By targeting Syk, this compound has demonstrated significant therapeutic potential in preclinical models of various hematological malignancies and autoimmune disorders, most notably chronic lymphocytic leukemia (CLL) and heparin-induced thrombocytopenia (HIT). This technical guide provides an in-depth overview of the function, mechanism of action, and key experimental data related to this compound.
Core Function and Mechanism of Action
This compound functions as a selective inhibitor of spleen tyrosine kinase (Syk), a key enzyme in intracellular signaling pathways.[1][2] Syk is crucial for transducing signals from immunoreceptors that contain immunoreceptor tyrosine-based activation motifs (ITAMs).[3] These receptors are pivotal for the activation and function of various immune cells, including B-cells and platelets.
The primary mechanism of action of this compound involves the competitive inhibition of ATP binding to the Syk kinase domain, thereby blocking its catalytic activity. This prevents the phosphorylation of downstream substrates and effectively abrogates the signaling cascade.
Inhibition of B-cell Receptor (BCR) Signaling
In B-cells, Syk is essential for signaling downstream of the B-cell receptor (BCR). Upon antigen binding, Syk is recruited to the phosphorylated ITAMs of the BCR complex and initiates a cascade of signaling events that lead to B-cell proliferation, survival, and differentiation. This compound effectively blocks this pathway, leading to the inhibition of BCR-dependent B-cell activation.[2] This mechanism is particularly relevant in the context of B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), where aberrant BCR signaling is a key driver of disease progression.
Caption: Inhibition of BCR Signaling by this compound.
Attenuation of Fc Receptor (FcR) Signaling
This compound also inhibits signaling downstream of Fc receptors (FcRs), which contain ITAMs.[3] This is particularly relevant in the pathophysiology of heparin-induced thrombocytopenia (HIT), a prothrombotic disorder initiated by antibodies against platelet factor 4 (PF4)-heparin complexes. These immune complexes cross-link FcγRIIA receptors on platelets, leading to ITAM phosphorylation, Syk activation, and subsequent platelet activation and aggregation.[3] By inhibiting Syk, this compound prevents this FcγRIIA-mediated platelet activation.[3][4]
Caption: Inhibition of FcR Signaling in Platelets by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell/Assay Type | Reference |
| Syk IC50 | 4 nM | Cell-free kinase assay | [1][2][5] |
| Kinase Selectivity | 92% inhibition of Syk at 50 nM | Panel of 270 kinases | [5][6] |
| Convulxin-induced Platelet Aggregation IC50 | 2.5 µM | Human platelet-rich plasma | [5][6] |
| HIT Immune Complex-induced Platelet Aggregation | Complete inhibition at 0.3-3 µM | Human and transgenic mouse platelets | [3][7] |
Table 2: In Vivo Efficacy in a Mouse Model of Heparin-Induced Thrombocytopenia
| Parameter | Value | Dosing Regimen | Mouse Model | Reference |
| Nadir Platelet Count (% of baseline) | 89.8% ± 1.1% (this compound) vs. 48.8% ± 6.7% (vehicle) | 30 mg/kg, orally, twice daily | Transgenic HIT model | [7] |
| Plasma Concentration (2 hours post-dose) | 7.1 µM | 30 mg/kg, orally | Transgenic HIT model | [7] |
Experimental Protocols
Syk Kinase Inhibition Assay (Cell-Free)
A common method to determine the IC50 of an inhibitor for a purified kinase is the ADP-Glo™ Kinase Assay.
-
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is performed by incubating the kinase (Syk), a substrate (e.g., a generic peptide substrate), and ATP. The inhibitor (this compound) is added at various concentrations. After the reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Protocol Outline:
-
Dilute purified Syk enzyme, substrate, and ATP in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to a 384-well plate.
-
Add the Syk enzyme to the wells.
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure ADP production according to the ADP-Glo™ Kinase Assay protocol (Promega).
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Caption: Workflow for a Cell-Free Syk Kinase Inhibition Assay.
Chronic Lymphocytic Leukemia (CLL) Cell Viability Assay
-
Principle: To assess the effect of this compound on the viability of CLL cells, primary CLL cells from patients or CLL cell lines are cultured in the presence of the inhibitor. Cell viability can be measured using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Protocol Outline:
-
Isolate peripheral blood mononuclear cells (PBMCs) from CLL patients by density gradient centrifugation.
-
Culture CLL cells (e.g., at 1 x 106 cells/mL) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Treat the cells with a dose range of this compound or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
In Vivo Heparin-Induced Thrombocytopenia (HIT) Mouse Model
-
Principle: A transgenic mouse model expressing human FcγRIIA and human platelet factor 4 (PF4) is used to mimic human HIT. These mice are treated with a HIT-like monoclonal antibody (KKO) and heparin to induce thrombocytopenia and thrombosis. The efficacy of this compound is evaluated by its ability to prevent the drop in platelet count and reduce thrombosis.
-
Protocol Outline:
-
Administer the HIT-like antibody KKO (e.g., 20 mg/kg, intraperitoneally) to the transgenic mice on day 0.
-
Divide the mice into a treatment group receiving this compound (e.g., 30 mg/kg, orally by gavage, twice daily) and a control group receiving vehicle (e.g., water).
-
Administer heparin (e.g., 1600 U/kg, subcutaneously, once daily) to both groups.
-
Monitor platelet counts daily by collecting blood samples.
-
At the end of the study, assess thrombosis, for example, by histological analysis of lung tissue.
-
Caption: Experimental Workflow for the In Vivo HIT Mouse Model.
Conclusion
This compound is a potent and selective Syk inhibitor with a well-defined mechanism of action. Its ability to block ITAM-mediated signaling in both B-cells and platelets underscores its therapeutic potential for a range of immunological and hematological disorders. The preclinical data, particularly in models of CLL and HIT, provide a strong rationale for its further investigation and development. This technical guide summarizes the core knowledge surrounding this compound, offering a valuable resource for researchers and drug development professionals in the field.
References
- 1. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
PRT-060318: A Deep Dive into Its Downstream Signaling Pathways and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
PRT-060318, a potent and selective inhibitor of spleen tyrosine kinase (Syk), has emerged as a significant molecule of interest in therapeutic development, particularly for hematological malignancies and inflammatory disorders. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of Syk Kinase
This compound exerts its biological effects through the highly specific inhibition of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signaling in various hematopoietic cells. Syk plays a central role in transducing signals from immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs), which contain immunoreceptor tyrosine-based activation motifs (ITAMs).
Upon ligand binding to these receptors, Src family kinases phosphorylate the ITAMs, creating docking sites for the tandem SH2 domains of Syk. This recruitment leads to the phosphorylation and activation of Syk, initiating a cascade of downstream signaling events that ultimately regulate cellular processes such as proliferation, differentiation, survival, and inflammatory responses.
This compound acts as a competitive inhibitor at the ATP-binding site of Syk, preventing its phosphorylation and subsequent activation. This blockade of Syk function is the primary mechanism through which this compound modulates downstream signaling pathways.
Downstream Signaling Pathways Modulated by this compound
The inhibition of Syk by this compound has profound effects on multiple downstream signaling cascades. The most well-characterized of these are the pathways originating from the B-cell receptor and Fc receptors.
B-Cell Receptor (BCR) Signaling
In B-cells, this compound effectively attenuates BCR-mediated signaling, a pathway often dysregulated in B-cell malignancies like chronic lymphocytic leukemia (CLL).
-
Inhibition of Downstream Kinases: By blocking Syk activation, this compound prevents the phosphorylation and activation of downstream kinases, including Bruton's tyrosine kinase (BTK) and phospholipase C-gamma 2 (PLCγ2).
-
Calcium Mobilization: The activation of PLCγ2 is critical for the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which lead to the release of intracellular calcium stores and the activation of protein kinase C (PKC), respectively. This compound abrogates this BCR-induced calcium flux.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a key downstream effector of BCR signaling. This compound has been shown to inhibit the phosphorylation of ERK1/2 in response to BCR stimulation.[1]
-
Cell Survival and Proliferation: The culmination of these signaling events is the activation of transcription factors such as NF-κB, which promotes B-cell survival and proliferation. By inhibiting the initial steps of the BCR cascade, this compound effectively antagonizes the survival of malignant B-cells.[1]
-
Chemokine Secretion: this compound also inhibits the BCR-dependent secretion of chemokines like CCL3 and CCL4, which are crucial for the interaction of CLL cells with their microenvironment.[1]
Fc Receptor (FcR) Signaling
This compound also potently inhibits signaling downstream of FcγRIIA, an ITAM-containing receptor expressed on platelets and other myeloid cells.[2] This has significant implications for conditions like heparin-induced thrombocytopenia (HIT).
-
Platelet Activation: Cross-linking of FcγRIIA by immune complexes (e.g., heparin-platelet factor 4 complexes in HIT) leads to Syk-dependent platelet activation, aggregation, and thrombosis.[2] this compound effectively blocks this FcγRIIA-mediated platelet activation.[2]
-
Intracellular Calcium Mobilization: Similar to BCR signaling, FcγRIIA-mediated Syk activation triggers a cascade leading to increased intracellular calcium. This compound dose-dependently inhibits this calcium mobilization in platelets.[2]
-
Thrombosis: In preclinical models, oral administration of this compound has been shown to prevent thrombocytopenia and thrombosis induced by HIT immune complexes.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 for Syk Kinase | 4 nM | Purified Syk kinase | [1][3] |
| IC50 for Erk1/2 Phosphorylation | 0.01585 µM | Ramos cells | [3] |
| Inhibition of Syk Kinase | 92% at 50 nM | Kinase profiler assay | [1] |
Experimental Protocols
In Vitro Syk Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Syk kinase.
-
Methodology:
-
A radiometric filter-binding assay is typically used with purified recombinant human Syk kinase.
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Phospho-Syk and Phospho-ERK Assays
-
Objective: To assess the inhibitory effect of this compound on the phosphorylation of Syk and downstream targets like ERK in a cellular context.
-
Methodology:
-
Cell Culture: A suitable B-cell line (e.g., Ramos, DHL4) is cultured in appropriate media (e.g., RPMI with 10% fetal bovine serum).[2]
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).[2]
-
Cell Stimulation: Cells are then stimulated with a BCR agonist (e.g., anti-IgM or anti-IgG) for a short period (e.g., 15-30 minutes) at 37°C to induce receptor signaling.[2]
-
Cell Lysis: The reaction is stopped by placing the cells on ice and lysing them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Western Blotting or ELISA: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting using specific antibodies against phospho-Syk, total Syk, phospho-ERK, and total ERK. Alternatively, a sandwich ELISA format can be used for higher throughput analysis.
-
Densitometry: The band intensities on the Western blots are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated.
-
Platelet Aggregation Assay
-
Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.
-
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into citrate-containing tubes. PRP is obtained by centrifugation at a low speed.
-
Compound Incubation: PRP is incubated with different concentrations of this compound or vehicle at 37°C.
-
Agonist-Induced Aggregation: Platelet aggregation is initiated by adding an agonist, such as a cross-linking anti-FcγRIIA antibody, collagen, or ADP, to the PRP in an aggregometer.
-
Measurement: The change in light transmittance through the PRP is continuously monitored as a measure of platelet aggregation.
-
Data Analysis: The maximum aggregation percentage is determined for each condition, and dose-response curves are generated to calculate IC50 values.
-
Conclusion
This compound is a highly specific inhibitor of Syk kinase that effectively disrupts downstream signaling pathways crucial for the pathobiology of various diseases. Its ability to block BCR and FcR signaling underscores its therapeutic potential in B-cell malignancies and antibody-mediated inflammatory and thrombotic conditions. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are essential for the continued development and clinical application of this promising therapeutic agent.
References
In vitro characterization of PRT-060318
An In-Depth Technical Guide to the In Vitro Characterization of PRT-060318
Introduction
This compound, also known as PRT318, is a potent and selective small molecule inhibitor of spleen tyrosine kinase (Syk).[1][2][3][4] Syk is a critical non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[5][6] It is activated downstream of immunoreceptors that contain an immunoreceptor tyrosine-based activation motif (ITAM), such as the B-cell receptor (BCR) and certain Fc receptors (FcR).[5][7][8] Due to its central role in immune cell activation, Syk has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases and hematological malignancies. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities, mechanism of action, and the experimental protocols used for its evaluation.
Biochemical Characterization: Kinase Inhibition and Selectivity
The primary biochemical feature of this compound is its potent and selective inhibition of Syk kinase.
Enzymatic Activity
In cell-free enzymatic assays, this compound demonstrates high potency against purified Syk kinase.[2][3]
| Target Kinase | IC50 (nM) |
| Syk | 4[2][3][4] |
Table 1: Enzymatic potency of this compound against Syk kinase.
Kinase Selectivity
The selectivity of a kinase inhibitor is a critical parameter to minimize off-target effects. This compound has been profiled against a broad panel of kinases to assess its specificity.
| This compound Concentration | Syk Inhibition | Activity of Other Kinases |
| 50 nM | 92%[2][5] | >70% activity retained[2][5] |
Table 2: Kinase selectivity profile of this compound.
This high degree of selectivity indicates that this compound is a specific inhibitor of Syk, which is a desirable characteristic for a therapeutic agent.
Cellular Characterization: Functional Effects
The in vitro cellular effects of this compound have been studied in various cell types, primarily platelets and B-lineage cells, where Syk signaling is prominent.
Platelet Function
Syk is essential for platelet activation mediated by ITAM-containing receptors like the GPVI/FcRγ complex and FcγRIIA.[3][5] this compound has been shown to effectively inhibit these pathways.
| Assay | Stimulus | Effect of this compound | Concentration Range |
| Platelet Aggregation | HIT Immune Complex | Complete Inhibition[5][9][10][11] | 0.3 - 3 µM[5][10][11] |
| Platelet Aggregation | Convulxin (GPVI agonist) | Dose-dependent Inhibition[5] | 0 - 50 µM[5][6] |
| Platelet Aggregation | ADP | No Inhibition[5][10][11] | Tested up to 50 µM[5][6] |
| Platelet Aggregation | Thrombin (via PAR1) | No Inhibition[5] | Not specified |
| Calcium Flux | Convulxin | Dose-responsive Inhibition[5] | 0 - 16 µM[5] |
| Calcium Flux | TRAP-6 (PAR1 agonist) | No Inhibition[5] | Up to 16 µM[5] |
Table 3: Effect of this compound on in vitro platelet function.
These results demonstrate that this compound selectively blocks ITAM-mediated platelet activation pathways while sparing those activated by G-protein coupled receptors like ADP and thrombin receptors.[3][5][12]
B-Cell Function
Syk is indispensable for B-cell receptor (BCR) signaling, which governs B-cell survival, proliferation, and differentiation.[2][8]
| Cell Type | Assay | Effect of this compound |
| Chronic Lymphocytic Leukemia (CLL) cells | BCR-triggered survival | Antagonized cell survival[2][3] |
| CLL cells | Chemokine Secretion (CCL3, CCL4) | Inhibited[2] |
| CLL cells | Migration (towards CXCL12, CXCL13) | Inhibited[2] |
| Pre-B Acute Lymphoblastic Leukemia (ALL) cells | Cell Proliferation | Significant dose-dependent inhibition[13] |
| Pre-B ALL cells | Apoptosis | No significant induction[13] |
Table 4: In vitro effects of this compound on B-lineage cells.
The data indicates that this compound disrupts key pathological processes in malignant B-cells, primarily through anti-proliferative rather than directly cytotoxic mechanisms.[13]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of Syk, thereby blocking downstream signaling cascades. Upon engagement of ITAM-containing receptors, Src-family kinases (SFKs) phosphorylate the tyrosine residues within the ITAM motif.[5][8] This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and subsequent activation through phosphorylation.[8] Activated Syk then phosphorylates a host of downstream effector molecules, culminating in cellular activation. This compound, as an ATP-competitive inhibitor, prevents this phosphorylation cascade.[7][13]
Caption: ITAM-mediated signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize this compound, synthesized from the available literature.
Kinase Profiling (General Method)
The molecular specificity of this compound is evaluated using a kinase profiler service (e.g., Millipore's Kinase Profiler).[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Assay: The compound is tested at a specified concentration (e.g., 50 nM) against a large panel of purified protein kinases.
-
Detection: Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using radioisotope-labeled ATP (e.g., ³³P-ATP).
-
Analysis: The percentage of remaining kinase activity in the presence of this compound is calculated relative to a vehicle control (DMSO).
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation in response to various stimuli.[5][6]
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy human donors into citrate-containing tubes. Centrifuge at a low speed to obtain PRP. Adjust platelet count as needed (e.g., 250,000 platelets/µL).[5]
-
Incubation: Pre-incubate PRP with varying concentrations of this compound (e.g., 0-50 µM) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.[5][6]
-
Stimulation: Initiate aggregation by adding a specific agonist, such as:
-
Measurement: Measure platelet aggregation using a lumi-aggregometer, which records the increase in light transmission through the PRP sample as platelets aggregate.[5]
-
Data Analysis: Record the final percentage of aggregation and determine the dose-response relationship for this compound.
B-Cell Proliferation Assay
This assay assesses the anti-proliferative effects of this compound on leukemia cell lines.[3][13]
-
Cell Culture: Culture B-cell lines (e.g., pre-B ALL or CLL cells) in appropriate media (e.g., RPMI with 10% fetal bovine serum).[5]
-
Treatment: Seed cells in multi-well plates and treat with a range of this compound concentrations (e.g., up to 5 µM) or vehicle control.[3][13]
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).[2]
-
Viability/Proliferation Measurement: Assess cell viability and proliferation using standard methods, such as trypan blue exclusion, MTS assay, or flow cytometry-based cell cycle analysis.
-
Analysis: Determine the dose-dependent effect of this compound on cell growth.
Caption: A general experimental workflow for the in vitro characterization of this compound.
Conclusion
The in vitro characterization of this compound establishes it as a highly potent and selective inhibitor of Syk kinase. Its activity is demonstrated through direct enzymatic inhibition and, functionally, through the specific blockade of ITAM-mediated signaling pathways in relevant cell types like platelets and B-cells. It effectively inhibits platelet activation and aggregation driven by immune complexes and GPVI stimulation, while having no effect on GPCR-mediated pathways.[3][5][12] Furthermore, it curtails the survival and proliferation of malignant B-cells that are dependent on BCR signaling.[2][13] These findings underscore the therapeutic potential of targeting Syk with this compound in immune-mediated disorders and hematological cancers.
References
- 1. ushelf.com [ushelf.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Acute Csk inhibition hinders B cell activation by constraining the PI3 kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Syk | TargetMol [targetmol.com]
- 13. ashpublications.org [ashpublications.org]
PRT-060318: A Technical Guide on a Selective Spleen Tyrosine Kinase (Syk) Inhibitor for Chronic Lymphocytic Leukemia (CLL) Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PRT-060318 (also known as PRT318), a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk). It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its investigation for Chronic Lymphocytic Leukemia (CLL).
Core Mechanism of Action in CLL
Spleen Tyrosine Kinase (Syk) is a critical intracellular signaling molecule in B-cells.[1][2] In Chronic Lymphocytic Leukemia, the B-cell receptor (BCR) pathway is often constitutively active, providing essential signals for cell survival, proliferation, and interaction with the tumor microenvironment. Syk is a central node in this pathway, positioned downstream of the BCR.[3]
Upon BCR engagement by an antigen, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b coreceptors and becomes activated. Activated Syk then phosphorylates and activates a cascade of downstream targets, including PLCγ2, which ultimately leads to the activation of transcription factors like NF-κB. This signaling cascade promotes CLL cell survival, growth, and the secretion of chemokines that facilitate homing to protective niches like lymph nodes and bone marrow.[4]
This compound is a highly selective, ATP-competitive inhibitor of Syk.[1][2] By binding to the ATP-binding pocket of Syk, it prevents its phosphorylation and activation, effectively blocking the entire downstream signaling cascade. This inhibition antagonizes CLL cell survival, curtails the secretion of crucial chemokines, and impedes the cells' ability to migrate and interact with the supportive microenvironment.[4][5][6]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in various in vitro assays. The data highlights its potency, selectivity, and functional impact on CLL cells.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Parameter | Value | Reference |
| Purified Syk Kinase | IC50 | 4 nM | [4][5][7] |
| Kinase Panel (270 kinases) | % Inhibition @ 50 nM | 92% (Syk) | [7] |
| Kinase Panel (other kinases) | % Activity Remaining @ 50 nM | >70% | [4][7] |
| Convulxin-induced Platelet Aggregation | IC50 | 2.5 µM | [7] |
Table 2: Functional Effects of this compound on CLL Cells
| Experimental Model | Effect Measured | Finding | Reference |
| Primary CLL Cells | Survival after BCR triggering | Antagonized CLL cell survival | [4][5][6] |
| Primary CLL Cells in Co-culture | Survival with nurse-like cells | Antagonized CLL cell survival | [4][5][6] |
| Primary CLL Cells | BCR-dependent Chemokine Secretion | Inhibited secretion of CCL3 and CCL4 | [4] |
| Primary CLL Cells | Chemotaxis | Inhibited migration towards CXCL12 and CXCL13 | [4] |
| Primary CLL Cells | Protein Phosphorylation | Inhibited Syk and ERK phosphorylation after BCR triggering | [4][5][6] |
| Pre-B ALL Cell Lines | Cell Proliferation | Dose-dependent inhibition in sensitive cell lines | [1] |
Experimental Protocols & Methodologies
The following section details the methodologies for key experiments cited in the literature for evaluating the effects of this compound on CLL.
Kinase Inhibition Assay (Cell-Free)
To determine the direct inhibitory effect of this compound on its target, a cell-free kinase assay is employed.
-
Objective: To measure the IC50 value of this compound against purified Syk kinase.
-
Methodology: Purified recombinant Syk kinase is incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using radiometric or fluorescence-based methods. The IC50 is calculated as the concentration of this compound required to inhibit 50% of the kinase activity.[4][7] For selectivity, this compound is tested against a broad panel of other purified kinases.[7]
CLL Cell Viability and Apoptosis Assays
These assays assess the impact of this compound on the survival of primary CLL cells, particularly in contexts that mimic the supportive tumor microenvironment.
-
Objective: To determine if this compound can overcome pro-survival signals and induce apoptosis in CLL cells.
-
Methodology:
-
Cell Isolation: Primary CLL cells are isolated from patient peripheral blood.
-
Culture Conditions: Cells are cultured under various conditions: (a) media alone, (b) with BCR stimulation (e.g., anti-IgM), or (c) co-cultured with supportive cells like nurse-like cells or stromal cells.[4][5]
-
Treatment: Cultures are treated with a dose range of this compound (e.g., 0-5 µM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[1][4]
-
Analysis: Cell viability and apoptosis are measured using techniques such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. A decrease in viable cells (Annexin V-/PI-) and an increase in apoptotic cells (Annexin V+/PI-) in the this compound-treated groups indicate drug efficacy.
-
Chemokine Secretion and Cell Migration Assays
These functional assays measure the ability of this compound to disrupt CLL cell communication and trafficking.
-
Objective: To quantify the inhibition of chemokine secretion and chemotaxis.
-
Methodology (Secretion): CLL cells are stimulated to secrete chemokines (e.g., via BCR activation). The supernatant is collected after treatment with this compound or vehicle. The concentration of chemokines like CCL3 and CCL4 is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Methodology (Migration): A Transwell or Boyden chamber assay is used. The lower chamber contains a chemoattractant (e.g., CXCL12, CXCL13). This compound-treated or control CLL cells are placed in the upper chamber. The number of cells that migrate through the porous membrane to the lower chamber over several hours is counted, typically by flow cytometry. A reduction in migrated cells indicates an inhibitory effect.[4]
Western Blotting for Phospho-Protein Analysis
This technique is used to confirm the on-target effect of this compound on the BCR signaling pathway.
-
Objective: To visualize the inhibition of Syk and downstream protein phosphorylation.
-
Methodology: CLL cells are pre-treated with this compound and then stimulated via the BCR (e.g., with anti-IgM). Cells are lysed, and proteins are separated by SDS-PAGE. Specific antibodies against phosphorylated forms of Syk (p-Syk) and downstream targets like ERK (p-ERK) are used to detect the levels of protein activation. A reduced signal for the phosphorylated proteins in this compound-treated samples confirms pathway inhibition.[4]
Preclinical In Vivo Data
While extensive in vivo data for this compound specifically in CLL models is not widely published in the provided results, its oral bioavailability and in vivo activity have been demonstrated in other models. In a transgenic mouse model of heparin-induced thrombocytopenia (HIT), a disease also mediated by ITAM signaling, oral administration of this compound markedly reduced thrombosis.[4][8] This study confirms that the compound is orally active and can effectively inhibit a Syk-dependent signaling pathway in a whole-animal system, providing a strong rationale for its investigation in in vivo CLL models like patient-derived xenografts (PDX).[5][6]
Related Compounds: Cerdulatinib (PRT062070)
It is relevant to note a related compound, Cerdulatinib (PRT062070), which is a dual inhibitor of Syk and the Janus kinases (JAK).[9][10][11] Cerdulatinib has also shown promising preclinical activity in CLL by simultaneously antagonizing both BCR signaling and cytokine-mediated JAK/STAT signaling, which also provides survival support to CLL cells.[10][12] Studies with Cerdulatinib have shown it can induce apoptosis in CLL cells, overcome microenvironmental support, and block the proliferation of both ibrutinib-sensitive and resistant primary CLL cells.[9][12] This dual-targeting approach highlights the broader strategy of inhibiting key survival pathways in B-cell malignancies.
Conclusion
This compound is a potent and highly selective Syk inhibitor that effectively targets the BCR signaling pathway, a cornerstone of CLL cell survival and pathogenesis. Preclinical data robustly demonstrates its ability to antagonize CLL cell survival, inhibit protective microenvironmental interactions, and block key downstream signaling events. The detailed experimental protocols provide a framework for its further investigation. As a research tool, this compound is invaluable for dissecting the role of Syk in CLL biology. As a therapeutic candidate, it represents a targeted approach to disrupting the fundamental signaling network that drives this disease.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Syk | TargetMol [targetmol.com]
- 7. Cas 1194961-19-7,this compound | lookchem [lookchem.com]
- 8. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ashpublications.org [ashpublications.org]
Role of PRT-060318 in Fc receptor signaling
An In-depth Technical Guide on the Role of PRT-060318 in Fc Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as PRT318) is a potent and selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a central role in transducing signals from various immunoreceptors, including Fc receptors (FcR) and the B-cell receptor (BCR). By targeting Syk, this compound effectively blocks downstream signaling cascades that lead to cellular activation, inflammation, and immune responses. This guide details the mechanism of this compound in the context of Fc receptor signaling, presents key quantitative data on its activity, outlines relevant experimental protocols, and provides visual diagrams of the associated pathways.
Introduction to Fc Receptor Signaling and the Role of Syk
Fc receptors are proteins found on the surface of various immune cells, such as macrophages, neutrophils, mast cells, and platelets, that bind to the Fc (Fragment, crystallizable) region of antibodies.[1][2] When antibodies, complexed with antigens (immune complexes), bind to and cross-link these receptors, they trigger a potent intracellular signaling cascade.
A key element of this cascade is the Immunoreceptor Tyrosine-based Activation Motif (ITAM), a conserved sequence in the cytoplasmic tail of the Fc receptor or its associated subunits.[3][4] The signaling process proceeds as follows:
-
Receptor Cross-linking: Immune complexes bind to multiple Fc receptors, bringing them into close proximity.
-
ITAM Phosphorylation: This clustering activates Src-family kinases (SFKs), which phosphorylate the tyrosine residues within the ITAMs.[3][5]
-
Syk Recruitment and Activation: The now doubly phosphorylated ITAMs serve as high-affinity docking sites for the tandem SH2 domains of Syk.[5] This binding relieves autoinhibition and, coupled with further phosphorylation by SFKs, leads to the full activation of Syk's kinase domain.[5]
-
Downstream Signaling: Activated Syk phosphorylates a host of downstream adapter proteins and enzymes, such as PLCγ2 and LAT, initiating pathways that result in calcium mobilization, activation of transcription factors (like NF-κB), and ultimately, cellular responses like phagocytosis, degranulation, cytokine release, and platelet activation.[6][7][8]
Given its central position, Syk represents a key strategic target for therapeutic intervention in diseases driven by immune complex-mediated Fc receptor activation.
This compound: A Selective Syk Inhibitor
This compound is an ATP-competitive inhibitor that selectively targets the kinase activity of Syk.[9] Its action prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade initiated by Fc receptor engagement. This blockade of the FcR-ITAM-Syk axis is the basis for its therapeutic potential in various autoimmune and inflammatory conditions.
Mechanism of Action Diagram
References
- 1. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. euncl.org [euncl.org]
- 3. Phosphorylation on Syk Y342 is important for both ITAM and hemITAM signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. Scholars@Duke publication: Heparin-induced thrombocytopenia/thrombosis in a transgenic mouse model demonstrates the requirement for human platelet factor 4 and platelet activation through fcyriia [scholars.duke.edu]
PRT-060318: A Deep Dive into its Mechanism and Impact on B-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT-060318 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in the signaling cascades of various immune cells, including B-lymphocytes. Syk plays a pivotal role in transducing signals from the B-cell receptor (BCR), which is essential for B-cell development, activation, proliferation, and survival. Dysregulation of the BCR signaling pathway is a hallmark of numerous B-cell malignancies, making Syk a compelling therapeutic target. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action and its profound effects on B-cell activation.
Mechanism of Action: Inhibition of the B-Cell Receptor Signaling Pathway
Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade that is fundamental to B-cell function. This process begins with the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated CD79a and CD79b proteins by Src family kinases. This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex and subsequent activation through phosphorylation.
Activated Syk then phosphorylates a multitude of downstream effector molecules, including BLNK, PLCγ2, and Vav, which in turn activate several key signaling pathways:
-
Phospholipase C gamma 2 (PLCγ2) Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of Protein Kinase C (PKC).
-
Vav/Rac Pathway: Activates pathways involved in cytoskeletal rearrangement and cell migration.
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
MAPK/ERK Pathway: Induces the expression of transcription factors crucial for B-cell activation and differentiation.
This compound acts as an ATP-competitive inhibitor of Syk, binding to the kinase domain and preventing the transfer of phosphate to its substrates. By effectively blocking Syk activity, this compound abrogates the entire downstream signaling cascade originating from the BCR.
Figure 1: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The inhibitory potency and effects of this compound on B-cell functions have been quantified in various preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Purified Syk Kinase | Cell-free kinase assay | 4 nM | [1][2] |
| Syk Phosphorylation (Y352) in DHL4 B-cells | Western Blot | Dose-dependent inhibition | [3] |
| Erk1/2 Phosphorylation in Ramos cells | MSD assay | 15.85 nM | [4] |
| CD69 Expression in human primary B-cells | Flow Cytometry | 630.96 nM | [4] |
Table 2: Effects of this compound on B-Cell Malignancy Cell Lines
| Cell Line | B-Cell Malignancy Type | Effect | Concentration/IC50 | Reference |
| LY7, LY18 | Diffuse Large B-cell Lymphoma (DLBCL) | Inhibition of growth | Dose-dependent (0-3µM) | [4] |
| LY3, LY4 | Diffuse Large B-cell Lymphoma (DLBCL) | Resistant to growth inhibition | > 3µM | [4] |
| Pre-B ALL cell lines (e.g., RS4;11, REH) | B-cell Acute Lymphoblastic Leukemia | Inhibition of proliferation | IC50 < 4.5 µM | [5] |
| Pro-B ALL cell lines | B-cell Acute Lymphoblastic Leukemia | Resistant to proliferation inhibition | IC50 > 4.5 µM | [5] |
| CLL cells | Chronic Lymphocytic Leukemia | Antagonizes survival after BCR triggering | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot for Syk Phosphorylation
This protocol describes the assessment of Syk phosphorylation in a B-cell line upon BCR stimulation and treatment with this compound.
Figure 2: Workflow for Western Blot analysis of Syk phosphorylation.
Detailed Steps:
-
Cell Culture and Treatment: DHL4 B-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are pre-incubated with varying concentrations of this compound for 1 hour at 37°C.[3]
-
BCR Activation: B-cell receptor is stimulated by adding 5 µg/mL of anti-IgG antibody for 30 minutes at 37°C.[3]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: An equal amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of Syk at tyrosine 352 (anti-phospho-SYK(Y352)).[3]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the emitted light is captured using a chemiluminescence imaging system.
XTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells, to assess the anti-proliferative effects of this compound.
Detailed Steps:
-
Cell Seeding: B-ALL cell lines are seeded in 96-well plates at an appropriate density (e.g., 1x10^4 to 5x10^4 cells/well) in 100 µL of culture medium.[3]
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 100 nM – 10 µM) and incubated for 72 hours.[5]
-
XTT Reagent Preparation: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is mixed with an activation reagent (e.g., phenazine methosulfate - PMS) immediately before use.
-
Incubation with XTT: The XTT/PMS solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, metabolically active cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.
-
Absorbance Measurement: The absorbance of the orange formazan product is measured using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of around 650 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation inhibition compared to untreated control cells, and the IC50 value is determined.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells to determine the mode of cell death induced by this compound.
Detailed Steps:
-
Cell Treatment: Sensitive pre-B ALL cell lines are incubated with increasing concentrations of this compound (up to 5 µM) for a specified period (e.g., 24-48 hours).[3]
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis and necrosis induced by this compound.
Transwell Migration Assay
This assay assesses the ability of this compound to inhibit B-cell migration towards a chemoattractant.
Detailed Steps:
-
Transwell Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., CXCL12 or CXCL13).[1]
-
Cell Preparation: CLL cells are pre-treated with this compound or vehicle control.
-
Cell Seeding: The treated cells are seeded into the upper chamber of the Transwell insert in serum-free medium.
-
Incubation: The plate is incubated for a few hours to allow for cell migration towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The stained cells are counted under a microscope, or the stain is eluted and the absorbance is measured.
-
-
Data Analysis: The number of migrated cells in the this compound-treated group is compared to the control group to determine the percentage of migration inhibition.
Conclusion
This compound is a highly selective and potent inhibitor of Syk kinase that effectively disrupts B-cell receptor signaling. Its mechanism of action translates into significant anti-proliferative and anti-survival effects in various B-cell malignancies, particularly those dependent on BCR signaling for their growth and survival. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other Syk inhibitors in the context of B-cell-driven diseases. The quantitative data underscores its potency and provides a basis for dose-finding studies in preclinical and clinical settings. Further research into the nuances of its effects on different B-cell subsets and in combination with other therapeutic agents will continue to elucidate the full potential of this targeted therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Investigation of PRT-060318 in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of PRT-060318 in various thrombosis models. This compound, a novel and selective inhibitor of spleen tyrosine kinase (Syk), has shown significant promise in preventing thrombosis, particularly in the context of heparin-induced thrombocytopenia (HIT). This document details the core mechanism of action, experimental protocols, and key quantitative data from preclinical studies.
Core Concept: Targeting Syk with this compound in Thrombosis
Thrombosis, the formation of a blood clot inside a blood vessel, can lead to severe cardiovascular events. In certain pathological conditions, such as heparin-induced thrombocytopenia (HIT), immune complexes activate platelets through the FcγRIIA receptor, leading to a prothrombotic state.[1][2][3] The signaling cascade initiated by FcγRIIA activation is heavily dependent on the spleen tyrosine kinase (Syk).[1][4]
This compound (also known as PRT318) is a potent and selective adenosine triphosphate (ATP)-competitive inhibitor of Syk.[5][6] By inhibiting Syk, this compound effectively blocks the downstream signaling that leads to platelet activation, aggregation, and subsequent thrombus formation.[1][5] This targeted approach offers a promising therapeutic strategy for thrombosis, particularly in immune-mediated conditions like HIT.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme System | Agonist | Reference |
| IC50 (Syk Kinase) | 4 nM | Purified Syk kinase | - | [5][7] |
| IC50 (Platelet Aggregation) | 2.5 ± 0.2 µM | Human Platelet-Rich Plasma (PRP) | Convulxin (8 ng/mL) | [8] |
| Inhibition of HIT IC-Induced Aggregation | Complete inhibition at 0.3 - 3 µM | Human and Transgenic Mouse Platelets | HIT Immune Complex | [9][10] |
| Effect on ADP-Induced Aggregation | No inhibition up to 50 µM | Human Platelets | ADP (5 µM) | [4] |
Table 2: In Vivo Efficacy of this compound in a Transgenic HIT Mouse Model
| Parameter | This compound Treated | Vehicle Control | p-value | Reference |
| Nadir Platelet Count (% of baseline) | 89.8 ± 1.1% | 48.8 ± 6.7% | p = 0.00003 | [9] |
| Thrombosis Score | Significantly lower | Higher | < 0.05 | [7] |
| Oral Dose | 30 mg/kg, twice daily | Vehicle | - | [9] |
| Plasma Concentration (2 hrs post-dose) | 7.1 µM | - | - | [9] |
Signaling Pathway
The following diagram illustrates the central role of Syk in the FcγRIIA-mediated platelet activation pathway and the inhibitory action of this compound.
Caption: FcγRIIA signaling cascade and the inhibitory effect of this compound.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is designed to assess the effect of this compound on platelet aggregation induced by various agonists.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing 3.8% sodium citrate.
-
Centrifuge the blood at 240g for 10 minutes at room temperature to separate the PRP.[11]
-
Carefully collect the upper PRP layer.
2. Platelet Aggregation Measurement:
-
Pre-incubate PRP with varying concentrations of this compound (e.g., 0-50 µM) or vehicle (DMSO) for 15 minutes at 37°C in an aggregometer cuvette.[4][9]
-
Initiate platelet aggregation by adding an agonist. Common agonists include:
-
Measure the change in light transmission for up to 30 minutes using a light transmission aggregometer.[6] An increase in light transmission corresponds to platelet aggregation.
In Vivo Heparin-Induced Thrombocytopenia (HIT) Mouse Model
This in vivo model is used to evaluate the efficacy of this compound in preventing thrombocytopenia and thrombosis in a disease-relevant setting.
1. Animal Model:
2. Induction of HIT:
-
On day 0, administer a HIT-like monoclonal antibody (KKO, 20 mg/kg, intraperitoneally) to the mice.[8]
-
From days 1 through 7, administer heparin (1400 U/kg, subcutaneously) once daily.[8]
3. This compound Administration:
-
The experimental group receives this compound (e.g., 30 mg/kg) orally via gavage twice a day from days 1 through 7.[8]
-
The control group receives a vehicle (e.g., sterile water) on the same schedule.[8]
4. Monitoring and Analysis:
-
Platelet Counts: Monitor platelet counts daily to assess the development of thrombocytopenia. The nadir platelet count is a key endpoint.
-
Thrombosis Quantification:
-
At the end of the study, perfuse the organs (e.g., lungs) with saline.[1]
-
A novel near-infrared imaging approach can be used for quantitative evaluation of thrombosis.[1]
-
This involves injecting fluorescently labeled platelets and imaging the excised lungs.[1]
-
The "Thrombosis Score" is calculated as the number of thrombi multiplied by the average fluorescence intensity.[1]
-
Experimental Workflow
The following diagram outlines the general workflow for the in vivo investigation of this compound in the HIT mouse model.
Caption: In vivo experimental workflow for this compound in the HIT mouse model.
This technical guide provides a foundational understanding of the preclinical investigation of this compound in thrombosis models. The presented data and protocols highlight the potential of Syk inhibition as a therapeutic strategy and offer a framework for further research in this area.
References
- 1. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. portlandpress.com [portlandpress.com]
- 6. 2.6. Platelet aggregation assay [bio-protocol.org]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PRT-060318 In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the use of PRT-060318, a selective Spleen Tyrosine Kinase (Syk) inhibitor, in a murine xenograft cancer model. The protocol is intended for researchers in oncology and drug development investigating the therapeutic potential of Syk inhibition.
Introduction
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk) with an IC50 of 4 nM.[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors.[4] In the context of cancer, Syk signaling has been implicated in the survival and proliferation of certain hematological malignancies, such as Chronic Lymphocytic Leukemia (CLL), by mediating B-cell receptor (BCR) signaling.[1][2][5] Preclinical studies have demonstrated that this compound can effectively antagonize CLL cell survival and inhibit BCR-triggered signaling.[1][2][5] While most in vivo data for this compound comes from models of heparin-induced thrombocytopenia (HIT)[4][6][7][8][9], this protocol adapts the established safety and dosing information for use in a solid tumor xenograft model, a common preclinical model for evaluating novel cancer therapeutics.[10]
Mechanism of Action: Syk Inhibition
This compound exerts its therapeutic effect by inhibiting the kinase activity of Syk. In immune cells, and by extension, in certain cancer cells that rely on similar signaling pathways, the engagement of immunoreceptors (like the B-cell receptor) leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Syk is recruited to these phosphorylated ITAMs and becomes activated, initiating a downstream signaling cascade that promotes cell survival, proliferation, and cytokine release. This compound competitively binds to the ATP-binding pocket of Syk, preventing its autophosphorylation and subsequent activation of downstream targets.
Caption: Syk Signaling Pathway and Inhibition by this compound.
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize quantitative data from a transgenic mouse model of heparin-induced thrombocytopenia (HIT) treated with this compound. While this is not a cancer model, it provides key insights into the in vivo activity and dosing of the compound.
Table 1: In Vivo Dosing and Efficacy of this compound in a Murine HIT Model
| Parameter | Vehicle Control | This compound | Reference |
| Dosing Regimen | Sterile water, orally via gavage, twice daily | 30 mg/kg, orally via gavage, twice daily | [2][4][6] |
| Treatment Duration | 7 days | 7 days | [2][4] |
| Nadir Platelet Count (% of baseline) | 48.8 ± 6.7% | 89.8 ± 1.1% | [6] |
| Thrombosis Score | Significantly higher | Significantly reduced | [4][7] |
Table 2: Pharmacokinetic/Pharmacodynamic Data
| Parameter | Value | Time Point | Reference |
| Plasma Concentration of this compound | 7.1 µM | 2 hours post-dose | [6] |
| Inhibition of Platelet Aggregation (ex vivo) | Markedly reduced | Not specified | [9] |
Experimental Protocol: this compound in a Subcutaneous Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. The specific cancer cell line should be chosen based on evidence of Syk pathway activation or dependency.
Materials
-
This compound (stored as per manufacturer's instructions)
-
Vehicle (e.g., sterile water)
-
Cancer cell line with known Syk pathway involvement
-
Cell culture medium and supplements
-
Matrigel (or other appropriate extracellular matrix)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Standard animal housing and care facilities
Experimental Workflow
Caption: Experimental Workflow for a Xenograft Efficacy Study.
Step-by-Step Procedure
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (should be >95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject the cell suspension (e.g., 100 µL) into the right flank of each mouse.
-
Monitor the animals until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Begin measuring tumor volume 2-3 times per week using calipers once tumors are palpable.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
This compound Group: Prepare a fresh formulation of this compound in the vehicle at the desired concentration. Based on previous studies, a starting dose of 30 mg/kg administered orally via gavage twice daily is recommended.[2][4][6]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle using the same route and schedule.
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Tissue Collection:
-
The study may be concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period.
-
Euthanize mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for Syk phosphorylation, or Western blot).
-
Data Analysis
-
Compare the mean tumor volumes between the this compound treated group and the vehicle control group.
-
Calculate the tumor growth inhibition (TGI) for the treated group.
-
Analyze changes in body weight as a measure of systemic toxicity.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Conclusion
This protocol provides a framework for the in vivo evaluation of this compound in a murine cancer model. By inhibiting the Syk signaling pathway, this compound presents a targeted therapeutic strategy for cancers dependent on this pathway. The provided dosing and administration details, derived from successful preclinical studies in other models, offer a solid foundation for designing robust efficacy and safety studies in an oncology setting. Further optimization of the cell line, dosing regimen, and treatment schedule may be required depending on the specific cancer type being investigated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Syk | TargetMol [targetmol.com]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(PRT318)|PRT-318|Syk inhibitor [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. f.oaes.cc [f.oaes.cc]
Application Notes and Protocols for PRT-060318 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT-060318 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the signaling pathways of various immune and inflammatory cells, including platelets.[1][2] With an IC50 of 4 nM, this compound offers a powerful tool for investigating the role of Syk in platelet activation and aggregation.[1][2] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo platelet aggregation studies, enabling researchers to effectively explore its therapeutic potential in thrombotic disorders.
Syk plays a crucial role in signal transduction downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, such as the glycoprotein VI (GPVI) collagen receptor and the FcγRIIA receptor.[3][4][5] Activation of these receptors by their respective ligands initiates a signaling cascade that is heavily dependent on Syk, leading to platelet activation, aggregation, and thrombus formation.[5][6] this compound specifically targets this pathway, offering a selective approach to inhibiting platelet aggregation mediated by these receptors, without affecting aggregation induced by G-protein coupled receptor agonists like ADP or thrombin.[1][3]
Mechanism of Action
This compound is an ATP-competitive inhibitor of Syk kinase.[7] By binding to the ATP-binding pocket of Syk, it prevents the phosphorylation of downstream signaling molecules, thereby blocking the intracellular signaling cascade that leads to platelet activation. This selective inhibition of the Syk-mediated pathway makes this compound a valuable tool for dissecting the specific contributions of ITAM-mediated signaling in platelet function.
Signaling Pathway of Syk in Platelet Activation
The following diagram illustrates the central role of Syk in the GPVI and FcγRIIA signaling pathways in platelets and the point of inhibition by this compound.
Caption: Syk signaling pathway in platelets and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in platelet aggregation studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Agonist(s) | Species | Reference |
| IC50 | 4 nM | Purified Syk Kinase | N/A | [1][2] |
| Effective Concentration (Platelet Aggregation Inhibition) | 0.3 - 3 µM | HIT Immune Complex | Human, Mouse | [8] |
| No Inhibition Concentration (vs. ADP) | Up to 50 µM | ADP (5µM) | Human | [3] |
| No Inhibition Concentration (vs. TRAP-6) | Up to 16 µM | TRAP-6 (3µM) | Human | [3] |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Animal Model | Application | Reference |
| Oral Dose | 30 mg/kg (twice daily) | Transgenic HIT Mouse | Prevention of thrombocytopenia and thrombosis | [3][8] |
| Plasma Concentration | 7.1 µM (2 hours post-dose) | C57Bl/6 Mice | Correlates with in vitro efficacy | [3][8] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human or mouse whole blood collected in 3.2% sodium citrate
-
Platelet agonists (e.g., convulxin, collagen-related peptide (CRP), HIT immune complexes, ADP, thrombin receptor activating peptide (TRAP-6))
-
Phosphate-buffered saline (PBS)
-
Platelet-poor plasma (PPP)
-
Light transmission aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DMSO or PBS to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL with PPP.
-
Pre-warm the PRP samples to 37°C for 10-15 minutes.
-
Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for 5-15 minutes at 37°C with stirring.[3][7]
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the platelet agonist to the PRP and record the change in light transmission for a defined period (typically 5-10 minutes).
-
The percentage of aggregation is calculated from the change in light transmission.
-
Experimental Workflow for In Vitro Platelet Aggregation Assay:
Caption: Workflow for in vitro platelet aggregation assay using this compound.
In Vivo Thrombosis Model
This protocol describes a general approach for evaluating the antithrombotic efficacy of this compound in a mouse model of heparin-induced thrombocytopenia (HIT), a prothrombotic disorder mediated by FcγRIIA.[3][9]
Materials:
-
This compound
-
Vehicle (e.g., sterile water)
-
Transgenic mice expressing human FcγRIIA (HIT model)
-
HIT-like monoclonal antibody (e.g., KKO)
-
Heparin
-
Anesthetic
-
Blood collection supplies
-
Platelet counting equipment
Procedure:
-
Animal Dosing:
-
Induction of HIT:
-
Inject the mice with a HIT-like monoclonal antibody to induce the formation of immune complexes.
-
Administer heparin to trigger platelet activation and thrombocytopenia.
-
-
Monitoring Platelet Counts:
-
Collect blood samples at baseline and at various time points after the induction of HIT.
-
Determine platelet counts using an automated hematology analyzer or manual methods.
-
-
Assessment of Thrombosis:
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Harvest relevant organs (e.g., lungs) and fix them in formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the tissue sections microscopically for the presence of thrombi and quantify the extent of thrombosis.
-
Logical Relationship for In Vivo Study Design:
Caption: Logical flow of an in vivo study evaluating this compound.
Conclusion
This compound is a highly selective and potent Syk inhibitor that serves as an invaluable research tool for investigating the role of ITAM-mediated signaling in platelet aggregation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of platelet biology and the development of novel antiplatelet therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Rapid ubiquitination of Syk following GPVI activation in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRT-060318 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT-060318 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signaling downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1][2][3] Dysregulation of Syk signaling is implicated in various autoimmune diseases, inflammatory disorders, and B-cell malignancies.[4][5] These application notes provide detailed protocols for the preparation and use of this compound in a range of in vitro experiments to investigate its biological activity and therapeutic potential.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the Syk kinase.[2][6] This prevents the autophosphorylation of Syk and its subsequent activation, thereby blocking downstream signaling cascades that are critical for cellular responses such as proliferation, differentiation, survival, and inflammatory mediator release.[4][5][7]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Kinase Assay | Purified Syk Kinase | IC50 | 4 nM | [1][2][6][8][9] |
| Platelet Aggregation | Human Platelet-Rich Plasma (convulxin-induced) | IC50 | 2.5 µM | [10] |
| Platelet Aggregation | Human and Transgenic Mouse Platelets (HIT IC-induced) | Effective Concentration | 0.3 - 3 µM (complete inhibition) | [6][11][12] |
| Cell Viability | Chronic Lymphocytic Leukemia (CLL) Cells | - | Effective antagonist of cell survival | [2][4] |
| Apoptosis | Chronic Lymphocytic Leukemia (CLL) B cells | - | Induces apoptosis | [10] |
| Chemokine Secretion | Chronic Lymphocytic Leukemia (CLL) Cells (BCR-triggered) | - | Inhibits CCL3 and CCL4 secretion | [1][4] |
Mandatory Visualizations
Caption: this compound inhibits the Syk signaling pathway.
Caption: General workflow for in vitro experiments with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 340.4 g/mol , dissolve 3.4 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use it within one year, and within two years when stored at -80°C.[1]
Note: For aqueous-based assays, further dilution of the DMSO stock solution into the appropriate aqueous buffer is required. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
In Vitro Syk Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assay kits.
Materials:
-
Recombinant human Syk enzyme
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound stock solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO.
-
In a white assay plate, add the diluted this compound or vehicle control (kinase buffer with DMSO).
-
Add the recombinant Syk enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Syk substrate and ATP. The final ATP concentration should be at or near its Km for Syk.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo®)
Materials:
-
Target cells (e.g., Chronic Lymphocytic Leukemia cells, B-cell lymphoma cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are fully dissolved. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence.
-
Determine cell viability as a percentage of the vehicle-treated control and calculate the EC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the cell viability assay protocol.
-
After the incubation period, harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
Western Blot Analysis of Syk Phosphorylation
Materials:
-
Target cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound stock solution
-
Stimulant (e.g., anti-IgM for BCR stimulation)
-
Primary antibodies (e.g., anti-phospho-Syk, anti-total-Syk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells and, if necessary, starve them in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce Syk phosphorylation.
-
Immediately lyse the cells on ice with cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Syk as a loading control.
Chemokine Release Assay (ELISA)
Materials:
-
Target cells (e.g., CLL cells)
-
Complete cell culture medium
-
This compound stock solution
-
Stimulant (e.g., anti-IgM)
-
ELISA kit for the chemokine of interest (e.g., CCL3, CCL4)
Protocol:
-
Seed and treat cells with this compound and a stimulant as described for the Western blot analysis.
-
Incubate for a longer period suitable for chemokine secretion (e.g., 24 hours).
-
Collect the cell culture supernatant by centrifugation.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted chemokine.
-
Normalize the chemokine concentration to the cell number or total protein content if necessary.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell types, experimental conditions, and equipment. It is recommended to consult the original research articles and product datasheets for more detailed information. All experiments should be conducted in a safe and appropriate laboratory setting.
References
- 1. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. haematologica.org [haematologica.org]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRT-060318 in Animal Studies
These application notes provide detailed information on the dosing and administration of PRT-060318, a selective spleen tyrosine kinase (Syk) inhibitor, in various animal models. The protocols are intended for researchers, scientists, and drug development professionals.
Dosing and Administration Summary
The following tables summarize the quantitative data on the administration of this compound in different animal species based on publicly available preclinical studies.
Table 1: Dosing Regimen of this compound in Mice
| Animal Model | Strain | Route of Administration | Dose | Dosing Schedule | Vehicle | Reference |
| Heparin-Induced Thrombocytopenia (HIT) | C57Bl/6; transgenic HIT mice | Oral (gavage) | 30 mg/kg | Twice daily for 7 days | Sterile Water | [1][2] |
Table 2: Dosing Regimen of this compound in Other Animal Models
| Animal Model | Species | Route of Administration | Dose | Dosing Schedule | Vehicle | Reference |
| Arterial Thrombosis | Rabbit | Intravenous (infusion) | Not Specified | Not Specified | Not Specified | [3][4] |
| Arterial Thrombosis | Pig | Intravenous (infusion) | Not Specified | Not Specified | Not Specified | [3][4] |
Note: Specific intravenous dosage details for rabbit and pig models, including concentration, infusion rate, and vehicle, are not publicly available in the cited literature. Studies mention the use of intravenous infusion to achieve maximal inhibition of Syk kinase activity.[3][4]
Experimental Protocols
Protocol for Oral Administration of this compound in a Mouse Model of Heparin-Induced Thrombocytopenia (HIT)
This protocol describes the induction of HIT in mice and the subsequent treatment with this compound via oral gavage.[1][2]
Materials:
-
This compound (freebase or 2HCl salt)
-
Sterile water for vehicle
-
Carboxymethylcellulose sodium (CMC-Na) (optional, for suspension)
-
KKO monoclonal antibody (HIT-like antibody)
-
Heparin
-
C57Bl/6 or transgenic HIT mice
-
Oral gavage needles
-
Standard animal handling and restraint equipment
Procedure:
-
Preparation of this compound Formulation:
-
For a simple solution, dissolve this compound in sterile water. The dihydrochloride salt of this compound is soluble in water up to 75 mg/mL.[3]
-
For a suspension, this compound can be prepared in a vehicle such as carboxymethylcellulose sodium (CMC-Na) to ensure a homogeneous mixture. A suggested concentration is ≥5 mg/mL in CMC-Na solution.[3]
-
Prepare the formulation fresh daily.
-
-
Induction of Heparin-Induced Thrombocytopenia (HIT):
-
On day 0, administer the HIT-like monoclonal antibody KKO to the mice via intraperitoneal injection at a dose of 20 mg/kg.[1]
-
-
This compound Administration:
-
Heparin Administration:
-
Concurrently, from day 1 to day 7, administer heparin subcutaneously at a dose of 1600 U/kg once daily to both the treatment and control groups.[2]
-
-
Monitoring:
-
Monitor the mice for platelet counts and signs of thrombosis throughout the study period.
-
Experimental Workflow for HIT Mouse Model
Caption: Workflow for the induction of HIT and treatment with this compound in mice.
Signaling Pathway
This compound is a selective inhibitor of spleen tyrosine kinase (Syk). In the context of heparin-induced thrombocytopenia, Syk is a critical downstream signaling molecule of the FcγRIIA receptor on platelets.
FcγRIIA-Syk Signaling Pathway in Platelets
Caption: this compound inhibits Syk, a key kinase in the FcγRIIA signaling cascade in platelets.
The binding of heparin-platelet factor 4 immune complexes to the FcγRIIA receptor on platelets leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's cytoplasmic domain.[5][6][7] This phosphorylation event creates a docking site for the tandem SH2 domains of Syk, leading to its recruitment and activation.[5][6][7] Activated Syk then phosphorylates downstream effector molecules, including phospholipase Cγ (PLCγ) and phosphoinositide 3-kinase (PI3K), initiating a signaling cascade that results in calcium mobilization, platelet activation, and aggregation.[6][7] this compound exerts its anti-thrombotic effect by selectively inhibiting the kinase activity of Syk, thereby blocking this entire downstream signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral and intravenous pharmacokinetics of 5-fluoro-2′-deoxycytidine and THU in cynomolgus monkeys and humans | Semantic Scholar [semanticscholar.org]
- 3. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics of glucagon after intravenous, intraperitoneal and subcutaneous administration in a pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Syk Phosphorylation using PRT-060318
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in intracellular signal transduction in hematopoietic cells.[1] It is a key mediator of immunoreceptor signaling, including the B-cell receptor (BCR) and Fc receptors.[2] Upon receptor activation, Syk is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes phosphorylated on multiple tyrosine residues, leading to its activation and the initiation of downstream signaling cascades that regulate cellular responses such as proliferation, differentiation, and phagocytosis.[1][2] The phosphorylation of tyrosines Y525 and Y526 in the activation loop is essential for Syk's catalytic activity.[3]
PRT-060318 is a potent and selective inhibitor of Syk kinase activity with an IC50 of 4 nM.[4] It is a valuable tool for studying the role of Syk in various cellular processes and for investigating its potential as a therapeutic target. These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation of Syk at Tyr525/526 in response to cellular stimulation and its inhibition by this compound.
Signaling Pathway of Syk Activation and Inhibition by this compound
Caption: Syk signaling pathway and this compound inhibition.
Experimental Protocols
I. Cell Culture and Treatment
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells (e.g., Ramos B-cells, THP-1 monocytes, or platelets) at an appropriate density in complete culture medium and allow them to adhere or recover overnight.[5][6]
-
Serum Starvation (Optional): For some cell types, serum starvation for 2-4 hours prior to stimulation can reduce basal phosphorylation levels.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[7] The optimal incubation time and concentration should be determined empirically.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist to induce Syk phosphorylation. The choice of agonist and stimulation time will depend on the cell type and receptor being investigated.
-
Control Samples: Include untreated, vehicle-treated, and stimulated-only controls.
II. Cell Lysis
-
Preparation of Lysis Buffer: Prepare a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A common choice is RIPA buffer.[6]
-
RIPA Lysis Buffer: 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS.[6]
-
Additives (freshly added): Protease inhibitor cocktail, phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).
-
-
Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).[6]
III. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[11]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.[12]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[3]
-
Recommended Antibodies:
-
Phospho-Syk (Tyr525/526)
-
Total Syk
-
Loading control (e.g., β-actin or GAPDH)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Experimental Workflow Diagram
Caption: Western blot workflow for p-Syk detection.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
| Parameter | Recommended Value | Source |
| This compound Concentration | 0.3 - 3 µM | [7] |
| Cell Stimulation (Ramos) | 10 µg/mL anti-human IgM for 5-10 min | [5] |
| Protein Loading | 20-30 µg per lane | [6][12] |
| Primary Antibody: p-Syk (Tyr525/526) | 1:1000 dilution | [5] |
| Primary Antibody: Total Syk | Varies by manufacturer (e.g., 1:1000) | [5] |
| Primary Antibody: β-actin | 1:1000 dilution | [12] |
| Blocking Buffer | 5% w/v BSA in TBST | [3][11] |
| Primary Antibody Diluent | 5% w/v BSA in TBST | [3] |
Expected Results:
-
Stimulated Cells: A significant increase in the band intensity corresponding to phosphorylated Syk (p-Syk) at approximately 72 kDa compared to unstimulated controls.[5]
-
This compound Treated Cells: A dose-dependent decrease in the intensity of the p-Syk band in stimulated cells.
-
Total Syk: The levels of total Syk should remain relatively constant across all conditions.
-
Loading Control: The loading control (e.g., β-actin) should show equal band intensity across all lanes, confirming equal protein loading.
References
- 1. Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syk Activity Is Dispensable for Platelet GP1b-IX-V Signaling [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorylation of Syk activation loop tyrosines is essential for Syk function. An in vivo study using a specific anti-Syk activation loop phosphotyrosine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
Application Note: Measuring B-Cell Activation via Calcium Flux Assay Using the Syk Inhibitor PRT-060318
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca2+) mobilization is a critical second messenger signaling event in various cellular processes, including the activation of B-lymphocytes upon B-cell receptor (BCR) engagement. The spleen tyrosine kinase (Syk) is a key mediator in the BCR signaling cascade, playing a pivotal role in the release of intracellular calcium stores and the influx of extracellular calcium.[1][2] PRT-060318 is a potent and selective small molecule inhibitor of Syk, with a reported IC50 of 4 nM in cell-free assays.[3][4] This application note provides a detailed protocol for utilizing this compound to study its inhibitory effect on BCR-induced calcium flux in B-cells, a valuable tool for compound profiling and mechanistic studies in drug discovery.
Principle of the Assay
This assay measures changes in intracellular calcium concentration in B-cells following stimulation of the B-cell receptor. Cells are loaded with a fluorescent calcium indicator dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.[5] Cross-linking of the BCR, typically with an anti-IgM antibody, triggers a signaling cascade that leads to a rapid and transient increase in intracellular calcium.[6][7] By pre-incubating the cells with this compound, the inhibitory effect on this calcium mobilization can be quantified, providing a measure of its potency in a cell-based functional assay. The fluorescence changes are monitored in real-time using a fluorescence plate reader or a flow cytometer.
Data Presentation
The inhibitory activity of this compound across various assays is summarized in the table below. This data highlights the potency and selectivity of the compound.
| Assay Type | Cell Line/Target | IC50 | Reference |
| Cell-free Kinase Assay | Purified Syk Kinase | 4 nM | [4] |
| Erk1/2 Phosphorylation | Ramos Cells | 15.85 nM | [3] |
| CD69 Expression | Human Primary B-cells | 630.96 nM | [3] |
| Cell Growth Inhibition | LY7 and LY18 cell lines | Concentration-dependent | [3] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
References
- 1. embopress.org [embopress.org]
- 2. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hellobio.com [hellobio.com]
- 6. A simplified method for Ca2+ flux measurement on isolated human B cells that uses flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: PRT-060318 for Chronic Lymphocytic Leukemia (CLL) Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of mature B cells in the peripheral blood, bone marrow, and lymphoid organs. The migration and tissue homing of these malignant cells are critical for their survival and proliferation, and are largely driven by chemokine signaling pathways. A key chemokine involved in this process is CXCL12, which binds to its receptor CXCR4 on CLL cells. The intracellular signaling cascade initiated by this interaction is crucial for directed cell movement.
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Emerging evidence also points to its crucial role in chemokine receptor signaling, making it an attractive therapeutic target to disrupt CLL cell trafficking and survival.[1] PRT-060318 (also known as PRT318) is a novel and selective inhibitor of Syk.[1] These application notes provide detailed protocols and data on the use of this compound to inhibit CLL cell migration in vitro.
Mechanism of Action
This compound is a potent inhibitor of Syk, with an IC50 of 4 nM.[2][3] In CLL, Syk is involved in the signaling pathways that regulate cell survival, activation, and migration. By inhibiting Syk, this compound effectively blocks the downstream signaling cascades that are essential for cell motility.[1] This includes the inhibition of signaling following BCR activation and, importantly, the disruption of migration towards tissue-homing chemokines such as CXCL12 and CXCL13.[1] The inhibition of Syk has been shown to suppress the phosphorylation of downstream signaling molecules like extracellular signal-regulated kinase (ERK).[1]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effect of this compound on CLL cell migration towards the chemokine CXCL12.
Table 1: Dose-Dependent Inhibition of CXCL12-Induced CLL Cell Migration by this compound
| This compound Concentration (µM) | Mean Migration Inhibition (%) |
| 0.01 | ~15% |
| 0.1 | ~50% |
| 1 | ~85% |
| 10 | ~95% |
Data is estimated from graphical representations in Hoellenriegel J, et al. Leukemia. 2012 Jul;26(7):1576-83.
Table 2: IC50 of this compound in CLL Cell Migration Assay
| Assay | IC50 (µM) |
| CXCL12-induced CLL Cell Migration | ~0.1 |
IC50 value is estimated from the dose-response curve presented in Hoellenriegel J, et al. Leukemia. 2012 Jul;26(7):1576-83.
Experimental Protocols
Protocol 1: In Vitro CLL Cell Migration (Chemotaxis) Assay Using Transwell Plates
This protocol describes a method to quantify the chemotactic response of primary CLL cells to CXCL12 and to assess the inhibitory effect of this compound.
Materials:
-
Primary CLL cells isolated from patient samples
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant human CXCL12 (SDF-1α)
-
24-well Transwell plates (5 µm pore size)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Flow cytometer or plate reader for quantification
Procedure:
-
Cell Preparation:
-
Thaw and wash primary CLL cells in complete RPMI 1640 medium.
-
Resuspend cells at a concentration of 1 x 10^7 cells/mL in serum-free RPMI 1640 medium.
-
Check cell viability using trypan blue exclusion; viability should be >95%.
-
-
Inhibitor Pre-incubation:
-
Aliquot the cell suspension into tubes.
-
Add this compound at various final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Incubate the cells with the inhibitor for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Chemotaxis Assay Setup:
-
To the lower chamber of the Transwell plate, add 600 µL of serum-free RPMI 1640 medium containing 100 ng/mL CXCL12. For the negative control (spontaneous migration), add medium without CXCL12.
-
Carefully add 100 µL of the pre-incubated cell suspension (containing 1 x 10^6 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed period of time) or by using a cell viability reagent (e.g., CellTiter-Glo®) and measuring luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.
-
Percentage of Migration Inhibition = [1 - (Number of cells migrated with inhibitor / Number of cells migrated with vehicle)] x 100.
-
Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: CXCL12/CXCR4 signaling pathway in CLL cell migration and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the inhibitory effect of this compound on CLL cell migration.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PRT-060318 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PRT-060318 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[2][3] By inhibiting Syk, this compound blocks these signaling pathways, which can impact cell proliferation, survival, and inflammatory responses.[2]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: Based on published studies, a starting concentration range of 100 nM to 10 µM is recommended for most cell lines.[4] The optimal concentration will vary depending on the cell type and the specific experimental endpoint. It is advisable to perform a dose-response curve to determine the IC50 value for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in water and DMSO.[5] It is insoluble in ethanol and PBS. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[5]
Q4: What are the known downstream targets of the Syk signaling pathway affected by this compound?
A4: Inhibition of Syk by this compound affects several downstream signaling molecules. Key targets include B-cell linker protein (BLNK), phospholipase C gamma 1 (PLCG1), Bruton's tyrosine kinase (BTK), and downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[2][6][7]
Troubleshooting Guide
Issue 1: No significant effect on cell viability at expected concentrations.
-
Possible Cause: Cell line may be resistant to Syk inhibition.
-
Solution: Confirm Syk expression in your cell line via Western blot or qPCR. Some cell lines, like certain pro-B acute lymphoblastic leukemia (ALL) cells, have shown resistance to this compound.[4]
-
-
Possible Cause: Incorrect concentration or inactive compound.
-
Solution: Verify the concentration of your stock solution. Test the activity of this compound in a sensitive cell line as a positive control.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Ensure that the incubation time is sufficient for the inhibitor to exert its effect. For anti-proliferative effects, longer incubation times (e.g., 72 hours) may be necessary.[4]
-
Issue 2: High levels of cell death observed even at low concentrations.
-
Possible Cause: Off-target effects or cellular toxicity.
-
Solution: While this compound is a selective Syk inhibitor, high concentrations may lead to off-target effects.[5] Perform a dose-response experiment starting from a lower concentration range (e.g., 1 nM) to determine the optimal non-toxic concentration.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess its effect on cell viability.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure consistent cell numbers are seeded in each well. Cell density can influence the response to inhibitors.
-
-
Possible Cause: Instability of the compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Passage number of cells.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with prolonged culturing.
-
Issue 4: The compound shows anti-proliferative but not cytotoxic effects.
-
Possible Cause: The primary mechanism of action in the specific cell line is cytostatic rather than cytotoxic.
-
Solution: This has been observed in some cancer cell lines where this compound induces cell cycle arrest rather than apoptosis.[4][8][9] To confirm this, you can perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) or use markers of proliferation like Ki-67. Apoptosis assays (e.g., Annexin V/PI staining) can confirm the lack of significant cell death.[4]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| Ramos (Burkitt's lymphoma) | Erk1/2 Phosphorylation | 0.01585 µM | [1] |
| Primary B cells | CD69 Expression | 0.63096 µM | [1] |
| Pre-B ALL cell lines (sensitive) | XTT Assay | < 4.5 µM | [4] |
| Pro-B ALL cell lines (resistant) | XTT Assay | > 4.5 µM | [4] |
Experimental Protocols
Protocol: Determining Cell Viability using a CCK-8 Assay
This protocol outlines the steps to assess the effect of this compound on the viability of adherent or suspension cells using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in a 96-well plate.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
-
CCK-8 Assay:
-
Add 10 µL of the CCK-8 solution to each well.[11]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with CCK-8 only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Syk Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SYK Gene: Function, Roles in Disease, and Therapeutic Targets [learn.mapmygenome.in]
- 7. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative but not anti-angiogenic tyrosine kinase inhibitors enrich for cancer stem cells in soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferative and anti-tumour effects of lymphocyte-derived microparticles are neither species- nor tumour-type specific - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. apexbt.com [apexbt.com]
Troubleshooting PRT-060318 inconsistent results in vitro
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the SYK inhibitor, PRT-060318, in vitro. Inconsistent results can arise from various factors in both biochemical and cell-based assays. This document aims to address common issues to help ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The IC50 value I'm measuring for this compound in my biochemical kinase assay is significantly higher than the reported ~4 nM.
-
Possible Causes:
-
High ATP Concentration: this compound is an ATP-competitive inhibitor.[1] If the ATP concentration in your assay is substantially higher than the Michaelis constant (Km) for ATP, it will take a higher concentration of the inhibitor to achieve 50% inhibition, leading to an artificially high IC50.[2][3]
-
Inactive or Poorly Active Kinase: The purity, source, and handling of the recombinant SYK enzyme can affect its activity. Kinases from different expression systems or with different purification tags (e.g., GST vs. 6xHis) can have varied activity levels.[2]
-
Kinase Autophosphorylation: Many kinases, including SYK, can autophosphorylate, which can consume ATP.[2] Assays that measure ATP depletion, such as some luciferase-based methods, may be affected by this process, confounding the results.[2]
-
Substrate Choice: The type of substrate used (e.g., a full-length protein vs. a short peptide) can influence kinase kinetics and inhibitor potency. Peptides often have higher Km values, which may require adjustments to the assay conditions.[4]
-
-
Recommended Solutions:
-
Optimize ATP Concentration: Determine the Km of ATP for your specific batch of SYK enzyme and run the inhibition assay with an ATP concentration at or near this value. This provides a more accurate and comparable IC50.[2]
-
Validate Kinase Activity: Before running inhibitor studies, perform a kinase titration to ensure the enzyme is active and that your assay is operating within the linear range of the enzyme concentration and reaction time.
-
Account for Autophosphorylation: If using an ATP-depletion assay format, consider pre-incubating the kinase with ATP to allow for auto-activation to complete before adding the substrate and inhibitor.[2] Alternatively, use an assay that directly measures substrate phosphorylation, such as those using radioisotopes ([³²P]-ATP) or phospho-specific antibodies.[3]
-
Ensure Compound Solubility: Confirm that this compound is fully dissolved in your assay buffer. The compound is soluble in water and DMSO.[5][6] Precipitated compound will lead to inaccurate concentrations.
-
Q2: I'm observing high variability between experiments in my this compound cell-based assays (e.g., proliferation, cytokine release).
-
Possible Causes:
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at a high confluency can respond differently to stimuli and inhibitors.
-
Serum Interference: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of this compound available to the cells.
-
Inconsistent Incubation Times: The pre-incubation time with the inhibitor before adding the agonist, as well as the total assay time, are critical parameters. For example, studies have used a 1-hour pre-incubation before activation with an anti-IgG antibody.[7]
-
Agonist Potency: The concentration and activity of the agonist used to stimulate the SYK pathway (e.g., anti-IgM, convulxin) can vary between batches, leading to inconsistent levels of pathway activation and, consequently, inhibition.
-
-
Recommended Solutions:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and are plated at a consistent density for each experiment.
-
Consider Serum Concentration: If possible, reduce the serum concentration during the inhibitor treatment period. If this is not feasible, ensure the serum percentage is kept consistent across all experiments and control wells.
-
Strictly Control Timings: Adhere to a standardized protocol for all incubation steps. A pre-incubation period of at least 15-60 minutes with this compound is common before adding the stimulating agent.[7][8]
-
Validate Agonist: Perform a dose-response curve for your agonist in each new experiment or with each new batch to ensure consistent stimulation.
-
Q3: this compound is not working in my in vitro kinase assay, but it shows activity in my cell-based experiments.
-
Possible Causes:
-
Assay Sensitivity: The in vitro assay may not be sensitive enough to detect inhibition at the concentrations where cellular effects are observed.
-
Absence of Cellular Co-factors: In a cellular environment, SYK is part of a larger signaling complex. Scaffolding proteins and other factors can influence its conformation and sensitivity to inhibitors. These components are absent in a purified biochemical assay.
-
Incorrect Recombinant Protein Conformation: The purified recombinant SYK may not be folded or post-translationally modified in the same way as the native enzyme in a cell, potentially altering the inhibitor binding site.
-
-
Recommended Solutions:
-
Re-evaluate In Vitro Assay Conditions: Revisit the troubleshooting steps in Q1. Ensure the enzyme is active, the ATP concentration is appropriate, and the substrate is suitable.
-
Use a Different Assay Format: If using an indirect method (e.g., ATP depletion), switch to a direct method that measures substrate phosphorylation to confirm the results.[9]
-
Accept the Discrepancy: It is not uncommon for IC50 values to differ between biochemical and cellular assays. Cellular IC50 values reflect not only target inhibition but also cell permeability, stability, and potential off-target effects. Focus on the dose-dependent inhibition of downstream signaling in cells (e.g., phospho-SYK, phospho-ERK) to confirm the mechanism of action.[5]
-
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various in vitro systems. Key reported IC50 values are summarized below for easy reference.
| Target/Assay | Cell Line/System | Reported IC50 | Reference |
| SYK Kinase | Cell-free (purified enzyme) | ~4 nM | [5][6] |
| Erk1/2 Phosphorylation | Ramos B-cells | ~15.8 nM | [6] |
| CD69 Expression | Primary Human B-cells | ~631 nM | [6] |
| Platelet Aggregation | Human Platelet-Rich Plasma | Complete inhibition at 0.3 µM | [8][10][11] |
| Cell Proliferation (XTT Assay) | Pre-B ALL cell lines | < 4.5 µM | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for SYK Phosphorylation in B-Cells This protocol is adapted from methodologies used in studies with DHL4 B-cells.[7][8]
-
Cell Culture: Culture DHL4 B-cells in RPMI medium supplemented with 10% fetal bovine serum.
-
Plating: Plate cells at a density of 1-2 x 10⁶ cells/mL and allow them to rest for 2 hours.
-
Inhibitor Pre-incubation: Add this compound at desired final concentrations (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Cellular Activation: Stimulate the cells by adding 5 µg/mL of anti-IgG antibody for 30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SYK (e.g., Y352) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total SYK and a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Protocol 2: Human Platelet Aggregation Assay This protocol is based on studies investigating this compound in the context of heparin-induced thrombocytopenia (HIT).[8]
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer. Adjust platelet count to ~250,000 platelets/µL with platelet-poor plasma if necessary.
-
-
Inhibitor Incubation: Place the PRP in an aggregometer cuvette with a stir bar at 37°C. Add this compound at desired final concentrations (e.g., 0.1 µM to 3 µM) or vehicle control. Incubate for 15 minutes at 37°C.
-
Initiate Aggregation: Add the agonist to initiate platelet aggregation. For a HIT-like model, this can be a combination of platelet factor 4 (PF4) and heparin, followed by a HIT-like monoclonal antibody such as KKO (e.g., 80 µg/mL).[8]
-
Measure Aggregation: Record the change in light transmission for 5-10 minutes using a light transmission aggregometer. The final percentage of aggregation is recorded.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified SYK signaling pathway downstream of the B-Cell Receptor (BCR) and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro biochemical kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
Addressing PRT-060318 instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of PRT-060318 during long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing this compound Instability
Issue 1: Diminished or inconsistent compound activity in experiments lasting several days.
Possible Cause: Degradation of this compound in aqueous cell culture media at 37°C.
Recommended Solutions:
-
Frequent Media Changes: For continuous exposure experiments, it is highly recommended to perform partial or complete media changes with freshly prepared this compound solution every 24-48 hours. This is the most effective way to maintain a consistent active concentration of the inhibitor.
-
Initial Dose-Response Curve: Establish a baseline by performing a dose-response curve for your specific cell line and assay over a short incubation period (e.g., 24 hours). This will help determine the optimal initial concentration.
-
Time-Course Experiment: If feasible, conduct a time-course experiment to observe the compound's effect over several days with a single initial dose versus daily replenishment. This can help quantify the rate of activity loss in your specific experimental system.
-
Consider Serum Concentration: Be aware that components in fetal bovine serum (FBS) or other serum supplements can potentially interact with and decrease the stability of small molecules. If your protocol allows, test if reducing the serum concentration impacts the observed instability.
Issue 2: Precipitation or cloudiness observed in the cell culture media after adding this compound.
Possible Cause: Poor solubility or precipitation of the compound, which can be exacerbated by media components or pH shifts.
Recommended Solutions:
-
Proper Dissolution of Stock Solution: Ensure your DMSO stock solution is fully dissolved before further dilution. Use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
-
Serial Dilution: When preparing your final working concentration, perform serial dilutions in your cell culture medium. Avoid adding a highly concentrated DMSO stock directly to a large volume of aqueous media.
-
Pre-warming Media: Pre-warm the cell culture media to 37°C before adding the this compound solution.
-
Solubility Testing: Before starting a critical experiment, test the solubility of your desired this compound concentration in your specific cell culture medium under incubation conditions (37°C, 5% CO2). Visually inspect for any precipitation over a few hours.
Issue 3: Variability in results between different batches of this compound or between experiments run at different times.
Possible Cause: Inconsistent storage and handling of the compound leading to degradation of the stock solution.
Recommended Solutions:
-
Strict Adherence to Storage Conditions: Store the solid compound and DMSO stock solutions at the recommended temperatures.
-
Aliquoting Stock Solutions: Upon receiving the compound or preparing a new stock solution, create small, single-use aliquots to minimize freeze-thaw cycles.
-
Protect from Light: While specific photostability data is not available, it is good practice to protect stock solutions from direct light by using amber vials or wrapping tubes in foil.
-
Purity Verification: If significant inconsistencies persist, consider verifying the purity of your this compound stock solution using analytical methods like HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under the following conditions to ensure its stability:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[2][3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[2] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year[2] |
Solutions in solvent are noted to be unstable and should be prepared fresh or stored in small, pre-packaged sizes.
Q2: How should I prepare this compound solutions for my experiments?
A2: For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1] For aqueous solutions, it is advised to prepare them fresh for immediate use.[1][4] If you must use a water-based stock, it is recommended to filter-sterilize it through a 0.22 µm filter before use.[2] For in vivo studies, this compound has been formulated in sterile water for oral gavage.[4]
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: Published information suggests that aqueous solutions of this compound are unstable and should be prepared fresh.[1][4] While specific degradation kinetics in cell culture media at 37°C are not publicly available, it is reasonable to assume that the compound will degrade over time under these conditions. Therefore, for long-term experiments, periodic replenishment of the compound is recommended.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[2][3][5] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. By inhibiting Syk, this compound can modulate immune responses and has shown activity in models of heparin-induced thrombocytopenia and chronic lymphocytic leukemia.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Dosing for Long-Term Cell Culture Experiments
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.1%).
-
For experiments lasting longer than 48 hours, replace at least 50% of the medium with fresh medium containing the appropriate concentration of this compound every 24-48 hours.
Visualizations
Caption: Recommended workflow for preparing and using this compound in long-term experiments.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on Syk kinase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
Technical Support Center: PRT-060318 & Primary Cell Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of PRT-060318, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in primary cell cultures.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this contribute to cytotoxicity in primary cells?
This compound is a highly selective inhibitor of spleen tyrosine kinase (Syk), with an IC50 of approximately 4 nM.[1][2] Syk is a critical non-receptor tyrosine kinase that plays a key role in the signal transduction of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors. By binding to the ATP-binding site of Syk, this compound blocks the initiation and amplification of downstream signaling pathways.
In certain primary cells, particularly those of hematopoietic origin, Syk signaling is essential for normal development, survival, and function. Therefore, inhibition of Syk by this compound can lead to on-target cytotoxicity. For example, in primary B lymphocytes, Syk is crucial for BCR-mediated survival signals, and its inhibition can lead to apoptosis.[1]
Q2: I am observing significant cell death in my primary cell culture after treatment with this compound, even at low concentrations. What are the potential causes?
Several factors could be contributing to excessive cytotoxicity:
-
On-target cytotoxicity: The primary cell type you are using may be highly dependent on Syk signaling for survival. This is particularly true for B cells and some myeloid cells.
-
Off-target effects: While this compound is highly selective for Syk, like all kinase inhibitors, it may have off-target effects at higher concentrations that could contribute to cytotoxicity.
-
Suboptimal cell culture conditions: Primary cells are sensitive to their environment. Factors such as improper thawing, incorrect seeding density, and nutrient depletion can exacerbate the cytotoxic effects of any compound.[3]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.1%.
-
Compound stability and solubility: Poor solubility or degradation of the compound in your culture medium can lead to inconsistent results and unexpected toxicity.
Q3: How can I determine an appropriate starting concentration for this compound in my primary cell type?
It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type and experimental goals.
-
Start with a wide concentration range: Based on its IC50 for Syk (around 4 nM), you could start with a range from 1 nM to 10 µM.
-
Include proper controls:
-
Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated control: Cells in culture medium alone.
-
-
Assess both efficacy and cytotoxicity: Measure the desired inhibitory effect on Syk signaling (e.g., phosphorylation of a downstream target) in parallel with a cell viability assay (e.g., MTT, CellTiter-Glo). The goal is to find a concentration that effectively inhibits Syk without causing unacceptable levels of cell death.
Q4: Are there any known strategies to protect primary B cells from this compound-induced apoptosis?
Yes, for primary B cells, co-treatment with B-cell activating factor (BAFF), also known as B lymphocyte stimulator (BLyS), may help mitigate apoptosis. BAFF is a critical survival factor for B cells and has been shown to counteract pro-apoptotic signals.[4][5] It is hypothesized that BAFF-mediated survival signals can partially compensate for the loss of BCR-dependent survival signals upon Syk inhibition. The optimal concentration of BAFF should be determined empirically for your specific B cell population.
Q5: Can antioxidants be used to reduce the cytotoxicity of this compound?
The use of antioxidants to mitigate kinase inhibitor cytotoxicity is an area of active research with some conflicting findings. Some studies suggest that certain kinase inhibitors induce cytotoxicity through the generation of reactive oxygen species (ROS), and in such cases, antioxidants might be protective.[6] However, other research indicates that some antioxidants, like α-tocopherol (a form of Vitamin E), can interfere with the efficacy of certain kinase inhibitors through non-antioxidant mechanisms.[7] Therefore, if you choose to explore the use of antioxidants, it is essential to validate their effect on both the cytotoxicity and the intended inhibitory activity of this compound in your experimental system.
II. Troubleshooting Guides
Problem 1: High background cytotoxicity in the vehicle control group.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. If higher concentrations are necessary due to solubility issues, perform a DMSO dose-response curve to determine the maximum tolerated concentration for your primary cells. |
| Poor Quality DMSO | Use a fresh, high-quality, anhydrous grade of DMSO, as water content can affect compound solubility and stability. |
| Sensitive Primary Cells | Some primary cell types are inherently more sensitive to solvents. Consider alternative solvents if possible, although DMSO is the most common for kinase inhibitors. |
| Incorrect Pipetting | When adding the vehicle control to the culture, ensure it is properly mixed into the medium to avoid localized high concentrations. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Variability in Primary Cells | If using primary cells from different donors, expect some biological variability. Standardize the isolation and culture procedures as much as possible. |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding density in all wells and across all experiments.[3] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium. |
Problem 3: this compound is not showing the expected inhibitory effect at non-toxic concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your dilutions and the concentration of your stock solution. |
| Compound Degradation | Ensure the stock solution has been stored correctly (typically at -20°C or -80°C, protected from light).[1] |
| Short Incubation Time | The time required to observe an effect on downstream signaling may vary. Perform a time-course experiment to determine the optimal incubation period. |
| Low Syk Activity in Resting Cells | In some primary cells, Syk may have low basal activity. You may need to stimulate the cells (e.g., via BCR or Fc receptor cross-linking) to observe a significant inhibitory effect of this compound. |
III. Data Presentation
Table 1: this compound In Vitro Activity
| Target | Assay Type | IC50 | Reference |
| Syk | Cell-free kinase assay | 4 nM | [1][2] |
| Erk1/2 Phosphorylation | Ramos cells (B-cell lymphoma) | 15.85 nM | [2] |
| CD69 Expression | Human primary B cells | 630.96 nM | [2] |
Table 2: Template for Dose-Response Cytotoxicity Data
Users should populate this table with their own experimental data.
| This compound Concentration | Cell Viability (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | X |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
IV. Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is a general guideline and should be optimized for your specific primary cell type.
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Resuspend the cells in the appropriate culture medium at a predetermined optimal seeding density.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for a sufficient time to allow cells to recover and adhere (if applicable) before adding the compound.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create working solutions that are 10x the final desired concentration.
-
Add 11 µL of each 10x working solution to the corresponding wells of the 96-well plate (this will result in a 1:10 dilution and the final desired concentration).
-
Include vehicle control wells (with the same final DMSO concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[8][9]
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
V. Visualizations
Caption: Simplified Syk Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Decision tree for troubleshooting unexpected cell death in primary cell cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. SYK inhibition thwarts the BAFF - B-cell receptor crosstalk and thereby antagonizes Mcl-1 in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYK inhibition thwarts the BAFF - B-cell receptor crosstalk and thereby antagonizes Mcl-1 in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidants Threaten Multikinase Inhibitor Efficacy against Liver Cancer by Blocking Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Antioxidant Properties of α-Tocopherol Reduce the Anticancer Activity of Several Protein Kinase Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: Overcoming Resistance to PRT-060318 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the SYK inhibitor, PRT-060318, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), with an IC50 of approximately 4 nM in cell-free assays.[1] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR). By inhibiting SYK, this compound can block downstream signaling cascades that are essential for the survival and proliferation of certain cancer cells, particularly those of B-cell origin.
Q2: My cells are showing reduced sensitivity to this compound. What is the most common mechanism of resistance?
The most frequently reported mechanism of both innate and acquired resistance to SYK inhibitors, including those structurally related to this compound, is the activation of the RAS/MAPK/ERK signaling pathway. This activation can occur through various means, including mutations in key pathway components such as NRAS, KRAS, or PTPN11. The hyperactivation of this parallel signaling pathway provides the cancer cells with an alternative route for survival and proliferation, thereby bypassing the effects of SYK inhibition.
Q3: How can I confirm that the RAS/MAPK/ERK pathway is activated in my resistant cell lines?
Activation of the RAS/MAPK/ERK pathway can be confirmed by performing a western blot analysis to detect the phosphorylated (i.e., activated) forms of key downstream proteins, such as ERK1/2 (p44/42 MAPK). An increase in the levels of phosphorylated ERK (pERK) in your this compound-resistant cell lines compared to the sensitive parental cells would be a strong indicator of pathway activation.
Q4: What strategies can I employ to overcome resistance to this compound?
A primary strategy to overcome resistance mediated by the activation of the RAS/MAPK/ERK pathway is to co-administer this compound with a MEK inhibitor. MEK is a key kinase in the RAS/MAPK/ERK cascade, and its inhibition can block the bypass signaling that confers resistance to SYK inhibition. This combination therapy has been shown to have a synergistic effect in killing cancer cells that are resistant to SYK inhibitors alone.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased cell death in response to this compound treatment over time. | Development of acquired resistance. | 1. Confirm resistance by re-evaluating the IC50 of this compound in your cell line compared to the parental line. 2. Investigate the activation of the RAS/MAPK/ERK pathway via western blot for pERK. 3. If the pathway is activated, consider combination therapy with a MEK inhibitor. |
| High basal resistance to this compound in a new cell line. | Innate resistance due to pre-existing mutations. | 1. Sequence the cell line for known activating mutations in the RAS/MAPK/ERK pathway (e.g., KRAS, NRAS, PTPN11). 2. If mutations are present, a combination therapy approach with a MEK inhibitor may be more effective than this compound monotherapy from the outset. |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Ensure consistent cell seeding density. 2. Use a standardized protocol for your viability assay (e.g., CCK-8 or MTT). 3. Confirm the stability and concentration of your this compound stock solution. |
Data Presentation
Table 1: Representative IC50 Values of a SYK Inhibitor in Sensitive and Resistant Lymphoma Cell Lines
The following table provides an example of the shift in IC50 values that can be observed in cell lines that have developed resistance to a potent SYK inhibitor. Note that while OCI-Ly7 and OCI-Ly18 are known to be sensitive to this compound, the specific IC50 values below are for a similar potent SYK inhibitor, STP-B. The fold-change in resistance is illustrative of what might be expected when generating this compound resistant lines.
| Cell Line | Status | IC50 (µM) |
| OCI-Ly7 | Sensitive | 0.004[2] |
| OCI-Ly18 | Sensitive | 0.015[2] |
| OCI-Ly3 | Resistant | Data not available |
| OCI-Ly4 | Resistant | Data not available |
Table 2: Example of IC50 Shift in an AML Cell Line with Acquired Resistance to a SYK Inhibitor (Entospletinib)
This table demonstrates the significant increase in the IC50 value for the SYK inhibitor entospletinib in an AML cell line (MV4-11) after the development of acquired resistance. A similar magnitude of resistance can be anticipated for this compound under similar experimental conditions.
| Cell Line | Status | Entospletinib IC50 (µM) | Fold Change in Resistance |
| MV4-11 | Sensitive (Parental) | ~0.5 | - |
| MV4-11-Resistant | Acquired Resistance | ~7.5 | ~15-fold |
Signaling Pathways and Experimental Workflows
References
Best practices for storing and handling PRT-060318
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PRT-060318, a potent and selective Syk inhibitor. Here you will find frequently asked questions, troubleshooting guides, and key experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as PRT318, is a novel and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. By inhibiting Syk, this compound can modulate immune responses and has shown potential in various therapeutic areas, including autoimmune diseases and hematological cancers.[5][6]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years.[3] Once dissolved in a solvent, it is recommended to aliquot the solution and store it at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year) to avoid repeated freeze-thaw cycles.[3]
Q3: How do I reconstitute and prepare stock solutions of this compound?
The solubility of this compound varies depending on the solvent. It is soluble in DMSO at a concentration of 75 mg/mL (181.44 mM).[2] When preparing stock solutions, it is advisable to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[2] For aqueous solutions, sonication may be required to aid dissolution.[7] It is recommended to prepare fresh aqueous solutions and use them promptly.[3]
Q4: What are the known off-target effects of this compound?
While this compound is a highly selective Syk inhibitor, researchers should be aware of potential off-target effects common to kinase inhibitors. These can include inhibition of other kinases, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to Syk inhibition. Some studies on other Syk inhibitors have noted off-target effects on kinases like JNK or the Syk homolog ZAP-70, which could potentially influence experimental outcomes.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | - Increase the percentage of organic co-solvent (e.g., DMSO) in your final working solution, ensuring the final concentration of the solvent is compatible with your experimental system.- Use sonication to aid dissolution.[7]- Prepare fresh solutions immediately before use. |
| Inconsistent or No Inhibitory Effect | - Compound degradation due to improper storage or multiple freeze-thaw cycles.- Incorrect concentration calculation.- Presence of high protein concentrations in the assay medium that may bind the inhibitor. | - Use a fresh aliquot of the stock solution.- Verify the molecular weight and recalculate the concentration.- Test a range of inhibitor concentrations.- Consider the potential for protein binding and adjust the concentration accordingly. |
| Unexpected Cellular Toxicity | - Off-target effects at high concentrations.- Solvent toxicity. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell type (typically <0.1-0.5%).- Include a vehicle control (solvent only) in your experiments. |
| Variability in Experimental Results | - Differences in cell passage number or confluency.- Inconsistent incubation times.- Pipetting errors. | - Use cells within a consistent passage number range.- Standardize cell seeding density and treatment times.- Ensure accurate and consistent pipetting techniques. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 340.42 g/mol | [3] |
| IC50 (Syk) | 4 nM | [2][3] |
| Solubility in DMSO | 75 mg/mL (181.44 mM) | [2] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [3] |
| Storage (in Solvent) | -80°C (2 years), -20°C (1 year) | [3] |
Key Experimental Protocols
In Vitro B-Cell Receptor (BCR) Signaling Inhibition Assay
This protocol is a generalized procedure based on methodologies described for evaluating Syk inhibitors in chronic lymphocytic leukemia (CLL) cells.[8]
-
Cell Preparation: Isolate primary CLL cells from patient samples or use a suitable B-cell lymphoma cell line.
-
Pre-incubation with this compound: Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
BCR Stimulation: Stimulate the B-cells with an anti-IgM antibody to cross-link the B-cell receptors and activate downstream signaling.
-
Lysis and Western Blotting: After a short incubation period (e.g., 10-30 minutes), lyse the cells and perform Western blotting to analyze the phosphorylation status of Syk and downstream targets like ERK.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibitory effect of this compound on BCR-mediated signaling.
In Vivo Murine Model of Heparin-Induced Thrombocytopenia (HIT)
This protocol is a summary of the in vivo studies described by Reilly et al. (2011).[9][10]
-
Animal Model: Utilize a transgenic mouse model that expresses human FcγRIIA and platelet factor 4 (PF4), which is susceptible to developing a HIT-like phenotype.
-
Treatment Groups: Divide the mice into a control group receiving a vehicle and a treatment group receiving this compound orally.
-
Induction of HIT: Administer a HIT-like monoclonal antibody (KKO) and heparin to induce thrombocytopenia and thrombosis.
-
Monitoring: Monitor platelet counts regularly.
-
Thrombosis Assessment: At the end of the study, assess the extent of thrombosis in the lungs or other relevant organs.
-
Data Analysis: Compare the platelet counts and thrombosis scores between the control and this compound-treated groups to evaluate the efficacy of the inhibitor.
Visualizations
Caption: Inhibition of the B-Cell Receptor (BCR) signaling pathway by this compound.
Caption: In Vitro experimental workflow for assessing BCR signaling inhibition.
References
- 1. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound(PRT318)|PRT-318|Syk inhibitor [dcchemicals.com]
- 5. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound | Syk | TargetMol [targetmol.com]
- 8. Selective, novel Spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B cell activation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PRT-060318 Demonstrates Promise in Preclinical Models of Heparin-Induced Thrombocytopenia, Outlining a Potential New Therapeutic Avenue
For Immediate Release
In the landscape of therapeutic strategies for Heparin-Induced Thrombocytopenia (HIT), a life-threatening prothrombotic disorder, the novel Spleen Tyrosine Kinase (Syk) inhibitor, PRT-060318, has emerged as a significant candidate. Preclinical studies in transgenic mouse models of HIT have shown that this compound effectively prevents both thrombocytopenia and thrombosis, key hallmarks of the disease. This comparison guide provides an overview of the existing experimental data on this compound and other relevant Syk inhibitors in the context of HIT, offering researchers, scientists, and drug development professionals a consolidated resource for evaluation.
Heparin-Induced Thrombocytopenia is an adverse immune response to heparin, where antibodies form against complexes of platelet factor 4 (PF4) and heparin.[1][2] These immune complexes then activate platelets through the FcγRIIA receptor, leading to a cascade of events that culminates in platelet aggregation, thrombocytopenia, and a high risk of thrombosis.[1][2] The signaling pathway downstream of FcγRIIA activation is critically dependent on Spleen Tyrosine Kinase (Syk).[1] Therefore, inhibiting Syk presents a targeted approach to interrupt this pathological process.
Comparative Efficacy of Syk Inhibitors in HIT Models
This compound has been the most extensively studied Syk inhibitor in the context of HIT models. While direct comparative studies with other Syk inhibitors in the same HIT model are limited in the public domain, the available data for this compound provides a strong benchmark.
| Syk Inhibitor | Model System | Key Findings | Reference |
| This compound | Transgenic HIT Mouse Model | - Completely inhibited HIT immune complex-induced aggregation of human and transgenic mouse platelets.- Significantly higher nadir platelet counts in this compound-treated mice compared to control.- Markedly reduced thrombosis in the lungs of treated mice. | [1][2][3] |
| Fostamatinib (R406) | In vitro studies and other autoimmune models | - The active metabolite, R406, has been shown to inhibit Syk-mediated signaling.- While not directly tested in a HIT-specific model in the provided literature, its mechanism of action is highly relevant to the FcγRIIA-mediated pathology of HIT. | [4] |
| Entospletinib | In vitro platelet function assays | - Inhibited washed platelet aggregation in response to collagen. | [5] |
| Lanraplenib | Not directly studied in HIT models | - No specific data available in the context of HIT models from the provided search results. |
In-Depth Look at Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Syk inhibitors in HIT models.
In Vivo Transgenic HIT Mouse Model
This model is crucial for evaluating the efficacy of therapeutic agents against HIT-induced thrombocytopenia and thrombosis.
Objective: To assess the in vivo efficacy of Syk inhibitors in preventing thrombocytopenia and thrombosis in a model that mimics human HIT.
Methodology:
-
Animal Model: Transgenic mice expressing human FcγRIIA are used, as this receptor is critical for HIT pathogenesis and is not present in wild-type mice.[1]
-
Induction of HIT:
-
Treatment:
-
Monitoring:
In Vitro Platelet Aggregation Assay
This assay is fundamental for determining the direct effect of Syk inhibitors on platelet activation and aggregation induced by HIT-like immune complexes.
Objective: To measure the ability of a Syk inhibitor to block platelet aggregation in response to stimulation by HIT immune complexes.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from blood samples (human or transgenic mouse).
-
Immune Complex Formation: HIT immune complexes are formed by incubating heparin and platelet factor 4 (PF4) together.
-
Inhibitor Incubation: The PRP is pre-incubated with varying concentrations of the Syk inhibitor or a vehicle control.
-
Initiation of Aggregation: Aggregation is initiated by adding a HIT-like antibody (e.g., KKO) to the PRP containing the pre-formed heparin-PF4 complexes.
-
Measurement: Platelet aggregation is measured over time using a platelet aggregometer, which detects changes in light transmission as platelets aggregate.[6]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the key pathways and processes.
References
- 1. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of novel Btk and Syk inhibitors on platelet functions alone and in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Head-to-Head Comparison of Syk Inhibitors: PRT-060318 vs. Fostamatinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent spleen tyrosine kinase (Syk) inhibitors: PRT-060318 and Fostamatinib. This analysis is supported by available preclinical and clinical data to inform future research and development decisions.
Spleen tyrosine kinase is a critical mediator of signal transduction in various hematopoietic cells. Its role in downstream signaling of the B-cell receptor (BCR) and Fc receptors (FcR) has made it an attractive therapeutic target for a range of autoimmune diseases and hematological malignancies. Both this compound and Fostamatinib are inhibitors of Syk, but they exhibit differences in potency, selectivity, and their journey through clinical development.
Mechanism of Action: Targeting the Syk Signaling Pathway
Both this compound and Fostamatinib, through its active metabolite R406, act as ATP-competitive inhibitors of the Syk kinase domain.[1] By blocking the phosphorylation of downstream substrates, these inhibitors disrupt the signaling cascades that lead to cellular activation, proliferation, and survival.
The binding of an antigen to the B-cell receptor (BCR) or an immune complex to an Fc receptor (FcR) triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases. Syk is then recruited to these phosphorylated ITAMs and becomes activated, initiating a cascade of downstream signaling events. Inhibition by this compound or Fostamatinib's active metabolite, R406, blocks this crucial step.
Preclinical Efficacy and Potency
Direct head-to-head preclinical studies are not publicly available; however, a comparison can be drawn from their individual characterizations.
| Parameter | This compound | Fostamatinib (R406) | Reference(s) |
| Target | Spleen Tyrosine Kinase (Syk) | Spleen Tyrosine Kinase (Syk) | [1][2] |
| IC50 (Syk) | 4 nM | 41 nM | [2][3] |
| Ki (Syk) | Not Reported | 30 nM | [1][4] |
| Selectivity | Highly selective, inhibiting 92% of Syk activity at 50 nM with >70% activity remaining for other kinases in a panel of 270. | Less selective, with activity at numerous protein kinases at therapeutically relevant concentrations. | [5][6][7] |
This compound demonstrates significantly higher potency in inhibiting Syk in cell-free assays compared to R406.[2][3] Furthermore, initial reports suggest this compound possesses a more selective kinase inhibition profile.[5][6] In contrast, R406 has been shown to be a more promiscuous kinase inhibitor, which could contribute to both its therapeutic effects and adverse event profile.[7][8]
Preclinical Models
This compound has shown efficacy in a transgenic mouse model of heparin-induced thrombocytopenia (HIT), where it prevented thrombosis and thrombocytopenia.[9][10][11] In this model, oral administration of this compound resulted in significantly higher nadir platelet counts compared to the control group.[12] It has also demonstrated pro-apoptotic and anti-proliferative effects in preclinical models of chronic lymphocytic leukemia (CLL) and other B-cell malignancies.[5]
Fostamatinib (R406) has been evaluated in various preclinical models. In a mouse model of autoantibody-induced arthritis, R406 was shown to attenuate the disease.[6] It also demonstrated the ability to block Fc receptor-mediated activation of various immune cells, including mast cells, B lymphocytes, monocytes/macrophages, and neutrophils.[1]
Clinical Efficacy: Fostamatinib in Immune Thrombocytopenia (ITP)
To date, there is no publicly available clinical trial data for this compound. Fostamatinib, however, has undergone extensive clinical investigation and is approved for the treatment of chronic immune thrombocytopenia in adult patients who have had an insufficient response to a previous treatment.
The efficacy of Fostamatinib in ITP was established in two parallel Phase 3, multicenter, randomized, double-blind, placebo-controlled trials (FIT1 and FIT2).
| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | p-value | Reference(s) |
| Stable Response | 18% | 2% | 0.0003 | [8][13] |
| Overall Response | 43% | 14% | 0.0006 | [8][13] |
A stable response was defined as achieving a platelet count of ≥50,000/μL at ≥4 of the 6 biweekly visits between weeks 14 and 24, without rescue therapy. An overall response was defined as at least one platelet count ≥50,000/μL within the first 12 weeks of treatment. The median time to response was 15 days.[8][13] A meta-analysis of randomized controlled trials confirmed the superior efficacy of fostamatinib in achieving a stable platelet response by week 24.[14] Post-hoc analyses of the Phase 3 data suggest that fostamatinib may be more effective when used as a second-line therapy compared to third-or-later-line therapy for ITP.[15]
Fostamatinib was also investigated for the treatment of rheumatoid arthritis (RA). While it showed some positive results in patients who had an inadequate response to methotrexate, it was found to be ineffective in patients who failed to respond to biologic agents.[16][17][18][19] Ultimately, the development of fostamatinib for RA was discontinued.[16][20]
Experimental Protocols
Syk Kinase Inhibition Assay
A common method to determine the IC50 of a Syk inhibitor is through a kinase activity assay.
Protocol Outline:
-
Reaction Setup: Recombinant human Syk enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase assay buffer.[21]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or R406) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature).[21]
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA using a phospho-tyrosine specific antibody, or luminescence-based assays like ADP-Glo™ that measure ADP formation.[2][4][22]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
In Vivo Mouse Model of Immune Thrombocytopenia (ITP)
To evaluate the in vivo efficacy of Syk inhibitors in ITP, a passive antibody-induced thrombocytopenia model in mice is commonly used.
Protocol Outline:
-
Acclimatization: Mice are acclimatized to the laboratory conditions.
-
Induction of ITP: Thrombocytopenia is induced by the intravenous or intraperitoneal injection of a rat anti-mouse platelet monoclonal antibody (e.g., anti-CD41).[5][23][24][25]
-
Treatment: Mice are treated with the test compound (this compound or Fostamatinib) or vehicle control via a relevant route of administration (e.g., oral gavage).
-
Monitoring: Blood samples are collected at various time points to monitor platelet counts.
-
Endpoint Analysis: The primary endpoint is typically the change in platelet count from baseline compared between the treated and control groups.
Summary and Conclusion
Both this compound and Fostamatinib are inhibitors of Syk, a key kinase in immune signaling. Preclinical data suggests that this compound is a more potent and selective inhibitor of Syk compared to Fostamatinib's active metabolite, R406. While this compound has shown promise in preclinical models of HIT and B-cell malignancies, it lacks clinical data.
In contrast, Fostamatinib has been extensively studied in humans and is an approved therapy for chronic ITP, demonstrating a clear clinical benefit in this indication. However, its development for rheumatoid arthritis was not successful, and its broader kinase activity may contribute to its side-effect profile.
For researchers and drug developers, the comparison highlights a classic trade-off. This compound's higher potency and selectivity may offer a potential for greater efficacy and a better safety profile, but this remains to be proven in clinical trials. Fostamatinib, while less potent and selective in preclinical assays, has a proven, albeit specific, clinical utility. Future development of Syk inhibitors will likely focus on optimizing the balance between potent on-target activity and a clean selectivity profile to maximize therapeutic benefit across a range of indications.
References
- 1. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. promega.com [promega.com]
- 5. Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Preclinical Services - Certis Oncology [certisoncology.com]
- 14. Special Issue ‘’Pre-Clinical Studies of Personalized Medicine for Cancer Research’’ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. sciencedaily.com [sciencedaily.com]
- 19. hcplive.com [hcplive.com]
- 20. AstraZeneca announces top-line results from OSKIRA-1 Phase III study of fostamatinib in rheumatoid arthritis [astrazeneca.com]
- 21. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Validating PRT-060318 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PRT-060318, a selective Spleen Tyrosine Kinase (Syk) inhibitor, with other alternative compounds. It includes detailed experimental protocols and supporting data to facilitate the validation of this compound's target engagement in a cellular context.
Introduction to this compound and its Target: Syk
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for intracellular signal transduction in hematopoietic cells.[1][2][3][4] With an IC50 of 4 nM for Syk, this compound has been investigated for its therapeutic potential in conditions such as heparin-induced thrombocytopenia (HIT) and chronic lymphocytic leukemia (CLL).[1][2][5] Syk plays a pivotal role in coupling activated immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors, to downstream signaling cascades that mediate cellular responses like proliferation, differentiation, and phagocytosis.[6][7][8][9]
The Syk Signaling Pathway
Upon engagement of the B-cell receptor (BCR) by an antigen, Src-family kinases like Lyn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated CD79α and CD79β subunits.[7] Syk is then recruited to these phosphorylated ITAMs via its tandem Src homology 2 (SH2) domains, leading to its own activation through phosphorylation.[6][10] Activated Syk proceeds to phosphorylate a multitude of downstream substrates, including phospholipase C-γ2 (PLCγ2) and the adaptor protein BCAP, initiating signaling cascades that result in calcium mobilization, activation of the ERK pathway, and ultimately, cellular responses such as proliferation and survival.[6][8][10]
Comparison of Syk Inhibitors
This compound is one of several small molecule inhibitors developed to target Syk. The following table summarizes the reported cellular potencies of this compound and other notable Syk inhibitors.
| Compound | Target(s) | IC50 (nM) | Cellular Assay Context | Reference |
| This compound | Syk | 4 | Cell-free kinase assay | [1][2] |
| Fostamatinib (R406) | Syk | 41 | Cell-free kinase assay | [11] |
| Entospletinib | Syk | 7.6 | Cell-free kinase assay | [12] |
| Cerdulatinib | Syk, JAK | Potent against Syk variants | NanoBRET cellular assay | [11] |
| P505-15 | Syk | Potent against Syk variants | NanoBRET cellular assay | [11] |
| MRL-SYKi | Syk | <500 | NanoBRET cellular assay | [11] |
Experimental Protocols for Validating Target Engagement
To validate that this compound engages and inhibits Syk in a cellular setting, a series of assays can be performed. The general workflow for these experiments is outlined below.
Key Experimental Methodologies
1. Western Blot for Phospho-Syk
This assay directly measures the phosphorylation state of Syk, a hallmark of its activation. Inhibition of Syk by this compound should lead to a dose-dependent decrease in phosphorylated Syk.
-
Protocol:
-
Culture appropriate cells (e.g., DHL4 B-cells, human platelets) to the desired density.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour.[13]
-
Stimulate the cells with an appropriate agonist (e.g., 5 µg/mL anti-IgG for B-cells) for 30 minutes to induce Syk phosphorylation.[13]
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-Syk (e.g., Y352) and total Syk (as a loading control).[5]
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the ratio of phospho-Syk to total Syk.
-
2. Platelet Aggregation Assay
This functional assay is relevant for studying Syk's role downstream of the GPVI receptor in platelets. This compound has been shown to inhibit platelet aggregation induced by GPVI agonists but not by G-protein coupled receptor agonists like ADP.[1][12][13]
-
Protocol:
-
Prepare platelet-rich plasma (PRP) from human or mouse blood.
-
Pre-incubate PRP with this compound (e.g., 0.3 to 3 µM) or vehicle control.[5]
-
Induce platelet aggregation using a GPVI-specific agonist like convulxin.[13]
-
As a negative control, induce aggregation with ADP in a separate set of samples.[13]
-
Measure platelet aggregation using an aggregometer.
-
Compare the extent of aggregation in this compound-treated samples to controls.
-
3. Cell Proliferation and Viability Assays
In malignant B-cells where survival and proliferation are dependent on BCR signaling, inhibition of Syk by this compound is expected to reduce cell growth.[1][14]
-
Protocol:
-
Seed chronic lymphocytic leukemia (CLL) cells or other suitable B-cell lines in a multi-well plate.
-
Treat cells with a dose range of this compound.
-
Culture the cells for 24, 48, and 72 hours.[2]
-
Assess cell viability and/or proliferation using a standard method such as MTT, CellTiter-Glo®, or by measuring ³H-thymidine incorporation.
-
Calculate the IC50 for growth inhibition.
-
4. NanoBRET™ Cellular Target Engagement Assay
This is a more advanced, live-cell assay that directly measures the binding of a compound to its target protein. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (Syk) and a fluorescent energy transfer probe.[11]
-
Protocol Outline:
-
Co-transfect cells with a plasmid encoding a NanoLuc®-Syk fusion protein.
-
Add the NanoBRET™ tracer and varying concentrations of the unlabeled inhibitor (this compound).
-
Measure the BRET signal. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.
-
This method can be used to determine the cellular IC50 and apparent KD of the inhibitor.[11]
-
Conclusion
Validating the cellular target engagement of this compound requires a multi-faceted approach. Direct measurement of Syk phosphorylation via Western blot provides clear evidence of target inhibition at the molecular level. Functional assays, such as platelet aggregation and cell proliferation, confirm the downstream cellular consequences of Syk inhibition. For a more quantitative and direct assessment of binding in living cells, advanced techniques like the NanoBRET™ assay are recommended. By comparing the performance of this compound with other known Syk inhibitors in these assays, researchers can robustly characterize its cellular activity and selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound(PRT318)|PRT-318|Syk inhibitor [dcchemicals.com]
- 4. This compound | Syk | TargetMol [targetmol.com]
- 5. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 12. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PRT-060318 and BTK Inhibitors in Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Chronic Lymphocytic Leukemia (CLL), the most common leukemia in adults in Western countries, is characterized by the accumulation of mature B-cells in the peripheral blood, bone marrow, and lymphoid organs. The B-cell receptor (BCR) signaling pathway plays a crucial role in the pathophysiology of CLL, and targeting key kinases in this pathway has revolutionized treatment paradigms. This guide provides a comparative overview of the investigational Spleen Tyrosine Kinase (Syk) inhibitor, PRT-060318, and the established Bruton's Tyrosine Kinase (BTK) inhibitors, focusing on their mechanisms of action, preclinical efficacy, and available clinical data in CLL.
Mechanism of Action: Targeting the BCR Signaling Cascade
The BCR signaling pathway is essential for the survival, proliferation, and trafficking of both normal and malignant B-cells. Upon antigen binding, a signaling cascade is initiated, involving the sequential activation of several key kinases.
This compound , a novel and selective inhibitor of Spleen Tyrosine Kinase (Syk) , targets an early and critical component of the BCR signaling pathway.[1][2][3] Syk is activated following antigen binding to the BCR and is responsible for phosphorylating downstream signaling molecules, including Bruton's Tyrosine Kinase (BTK).[4] By inhibiting Syk, this compound aims to block the initiation of the downstream signaling cascade that promotes CLL cell survival and proliferation.
BTK inhibitors , such as ibrutinib, acalabrutinib, and zanubrutinib, act on a kinase further downstream from Syk. BTK is a crucial enzyme for B-cell maturation, proliferation, and survival. These inhibitors form a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of the BCR signaling pathway.
Preclinical and Early Clinical Efficacy of Syk Inhibition with this compound and other Syk Inhibitors
While specific clinical trial data for this compound in CLL is not yet widely available, preclinical studies have demonstrated its potential. This compound has been shown to antagonize CLL cell survival following BCR triggering and inhibit the secretion of chemokines CCL3 and CCL4, which are involved in the interaction of CLL cells with their microenvironment.[2]
To understand the potential clinical efficacy of Syk inhibition in CLL, we can look at data from other Syk inhibitors that have been evaluated in clinical trials, such as entospletinib and fostamatinib.
Entospletinib in Relapsed/Refractory CLL
Entospletinib, a selective Syk inhibitor, has been evaluated in a phase 2 clinical trial (NCT01799889) in patients with relapsed or refractory CLL.[1]
| Efficacy Endpoint | Entospletinib (N=41)[1][5] |
| Overall Response Rate (ORR) | 61.0% |
| Partial Response (PR) | 61.0% |
| Complete Response (CR) | 0% |
| Progression-Free Survival (PFS) at 24 weeks | 70.1% |
| Median Progression-Free Survival (PFS) | 13.8 months |
Fostamatinib in Relapsed/Refractory CLL
Fostamatinib, another oral Syk inhibitor, has also shown clinical activity in patients with relapsed or refractory CLL. In a phase 1/2 study, a nodal response rate of 55% was observed in 11 patients with CLL/SLL.[6][7]
Established Efficacy of BTK Inhibitors in CLL
BTK inhibitors are a cornerstone of CLL therapy, with three major drugs approved: ibrutinib, acalabrutinib, and zanubrutinib. They have demonstrated significant efficacy in both treatment-naïve and relapsed/refractory settings.
Ibrutinib
Ibrutinib was the first-in-class BTK inhibitor and has extensive long-term follow-up data. The RESONATE study (NCT01578707) was a pivotal phase 3 trial in patients with relapsed or refractory CLL.
| Efficacy Endpoint | Ibrutinib (RESONATE)[7] |
| Overall Response Rate (ORR) | 63% (independent assessment) |
| Progression-Free Survival (PFS) at 6 months | 88% |
| Overall Survival (OS) at 12 months | 90% |
Acalabrutinib
Acalabrutinib is a second-generation BTK inhibitor designed for greater selectivity to minimize off-target effects. The ASCEND trial (NCT02970318) was a phase 3 study in patients with relapsed or refractory CLL.
| Efficacy Endpoint | Acalabrutinib (ASCEND)[8][9] |
| Overall Response Rate (ORR) | Not the primary endpoint |
| Progression-Free Survival (PFS) at 12 months | 88% |
| Median Progression-Free Survival (PFS) | Not Reached (vs. 16.5 months for investigator's choice) |
Zanubrutinib
Zanubrutinib is another second-generation BTK inhibitor designed to maximize BTK occupancy and minimize off-target effects. The ALPINE trial (NCT03734016) was a phase 3 head-to-head comparison against ibrutinib in relapsed/refractory CLL.
| Efficacy Endpoint | Zanubrutinib (ALPINE - Interim Analysis)[10][11] | Ibrutinib (ALPINE - Interim Analysis)[10][11] |
| Overall Response Rate (ORR) | 78.3% | 62.5% |
| Progression-Free Survival (PFS) at 12 months | 94.9% | 84.0% |
Experimental Protocols: A Glimpse into Key Clinical Trials
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key trials mentioned.
Entospletinib Phase 2 Trial (NCT01799889): [1][2]
-
Patient Population: Adults with relapsed or refractory CLL.
-
Intervention: Entospletinib administered orally at a dose of 800 mg twice daily.
-
Primary Endpoint: Progression-free survival (PFS) rate at 24 weeks.
-
Response Assessment: Based on the International Workshop on CLL (iwCLL) criteria.
Ibrutinib RESONATE Trial (NCT01578707): [12][13][14]
-
Patient Population: Patients with relapsed or refractory CLL.
-
Intervention: Ibrutinib 420 mg orally once daily until disease progression or unacceptable toxicity.
-
Comparator: Ofatumumab administered intravenously.
-
Primary Endpoint: Progression-free survival (PFS).
Acalabrutinib ASCEND Trial (NCT02970318): [9][15][16][17][18]
-
Patient Population: Patients with relapsed or refractory CLL.
-
Intervention: Acalabrutinib 100 mg orally twice daily until progression or unacceptable toxicity.
-
Comparator: Investigator's choice of either idelalisib plus rituximab or bendamustine plus rituximab.
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.
Zanubrutinib ALPINE Trial (NCT03734016): [10][11][19][20][21]
-
Patient Population: Patients with relapsed or refractory CLL/SLL.
-
Intervention: Zanubrutinib 160 mg orally twice daily until disease progression or unacceptable toxicity.
-
Comparator: Ibrutinib 420 mg orally once daily.
-
Primary Endpoint: Overall response rate (ORR) as assessed by the investigator.
Summary and Future Directions
Targeting the BCR signaling pathway has proven to be a highly effective strategy in the management of CLL. While BTK inhibitors are now firmly established as standard of care, the development of Syk inhibitors like this compound offers a potential alternative therapeutic approach.
The preclinical data for this compound are promising, and the clinical data from other Syk inhibitors suggest that this class of agents has activity in CLL. However, a direct comparison with the highly effective BTK inhibitors is currently lacking. Future clinical trials will be necessary to determine the relative efficacy and safety of this compound and to identify the patient populations most likely to benefit from Syk inhibition. Key questions remain regarding the potential for Syk inhibitors to overcome resistance to BTK inhibitors and their optimal placement in the evolving CLL treatment landscape. As more data becomes available, a clearer picture of the therapeutic potential of this compound in CLL will emerge.
References
- 1. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Evaluating zanubrutinib for the treatment of adults with chronic lymphocytic leukemia or small lymphocytic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Ibrutinib-Based Regimen in Chronic Lymphocytic Leukemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astrazenecaconnect.net [astrazenecaconnect.net]
- 9. ASCEND: Phase III, Randomized Trial of Acalabrutinib Versus Idelalisib Plus Rituximab or Bendamustine Plus Rituximab in Relapsed or Refractory Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Zanubrutinib vs Ibrutinib in Relapsed/Refractory CLL/SLL ALPINE Trial - The ASCO Post [ascopost.com]
- 12. RESONATE-2 - Study Design | IMBRUVICA® (ibrutinib) HCP [imbruvicahcp.com]
- 13. Long-term follow-up of the RESONATE phase 3 trial of ibrutinib vs ofatumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibrutinib (IMBRUVICA®) Improves Survival in Treatment-Naive Chronic Lymphocytic Leukemia Patients in the Phase 3 RESONATE™-2 Trial [prnewswire.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acalabrutinib Versus Investigator's Choice in Relapsed/Refractory Chronic Lymphocytic Leukemia: Final ASCEND Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASCEND final results: Acalabrutinib compared with idelalisib + R or Bendamustine + R in R/R CLL [lymphomahub.com]
- 19. ALPINE: zanubrutinib versus ibrutinib in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. targetedonc.com [targetedonc.com]
Comparative Analysis of PRT-060318: A Potent Syk Inhibitor Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro effects and experimental protocols of the spleen tyrosine kinase (Syk) inhibitor, PRT-060318, in comparison to other relevant compounds.
This guide provides an objective comparison of this compound's performance against other spleen tyrosine kinase (Syk) inhibitors, supported by experimental data. It is designed to assist researchers in evaluating its suitability for their specific cellular models and research questions.
Executive Summary
This compound is a highly potent and selective inhibitor of spleen tyrosine kinase (Syk), a key signaling molecule in various cell types, including B-cells, platelets, and mast cells.[1][2] Its mechanism of action involves the inhibition of Syk's kinase activity, which is crucial for downstream signaling from immunoreceptor tyrosine-based activation motifs (ITAMs) present in receptors like the B-cell receptor (BCR) and Fc receptors. This guide summarizes the quantitative effects of this compound across different cell lines and provides a comparative overview with another notable Syk inhibitor, Fostamatinib (the active metabolite of which is R406). Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and a general experimental workflow are also presented.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Fostamatinib (R406) in various assays and cell types. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in biochemical assays and the specific cell line and stimulus used in cell-based assays.
| Inhibitor | Target/Assay | Cell Type/System | IC50 Value |
| This compound | Syk (biochemical assay) | Cell-free | 4 nM[1][2] |
| Erk1/2 Phosphorylation | Ramos (Burkitt's lymphoma B-cell) | 15.85 nM[2] | |
| CD69 Expression | Primary B-cells | 631 nM[2] | |
| Convulxin-induced Platelet Aggregation | Human Platelet-Rich Plasma | 2.5 µM | |
| B-ALL cell proliferation (responsive lines) | Pre-B ALL cell lines | < 4.5 µM | |
| Fostamatinib (R406) | Syk (biochemical assay) | Cell-free | 41 nM[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating Syk inhibitors, the following diagrams have been generated using the DOT language.
Caption: Syk Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Comparing Syk Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of suspension cell lines (e.g., Ramos, B-ALL cell lines).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and alternative inhibitors (stock solutions in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound and alternative inhibitors in complete medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for Phospho-Syk and Phospho-Erk
This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of Syk and its downstream target Erk.
Materials:
-
Cell line of interest (e.g., Ramos cells)
-
Serum-free medium
-
This compound
-
Stimulant (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Syk, anti-Syk, anti-phospho-Erk, anti-Erk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes at 37°C.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Platelet Aggregation Assay
This protocol describes how to measure the effect of this compound on platelet aggregation induced by a Syk-dependent agonist.
Materials:
-
Human platelet-rich plasma (PRP)
-
This compound
-
Syk-dependent agonist (e.g., convulxin or collagen-related peptide)
-
Platelet aggregometer
Procedure:
-
Prepare PRP from freshly drawn human blood.
-
Pre-incubate PRP with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Place the PRP in the aggregometer cuvettes with a stir bar.
-
Add the agonist (e.g., convulxin) to initiate platelet aggregation.
-
Monitor the change in light transmission for a defined period (e.g., 5-10 minutes).
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percentage inhibition of aggregation for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound demonstrates potent and selective inhibition of Syk kinase, leading to diverse cellular effects across various cell types. Its superior potency in biochemical and some cell-based assays compared to Fostamatinib (R406) suggests it is a valuable tool for studying Syk-mediated signaling pathways. The provided data and protocols offer a foundation for researchers to design and execute experiments to further explore the therapeutic potential and cellular functions of this compound. The reproducibility of these findings will depend on careful adherence to standardized experimental conditions.
References
Assessing the Specificity of PRT-060318 in Kinase Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor PRT-060318, focusing on its specificity in kinase profiling. This compound is a novel and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction in various hematopoietic cells.[1][2] Understanding the selectivity of this inhibitor is paramount for its development as a therapeutic agent, as off-target effects can lead to unforeseen side effects and impact overall efficacy. This document compares this compound with other relevant kinase inhibitors, supported by experimental data and detailed protocols.
Kinase Inhibitor Specificity Comparison
The following table summarizes the kinase selectivity of this compound in comparison to other inhibitors targeting the Syk and Bruton's tyrosine kinase (BTK) pathways.
| Inhibitor | Primary Target(s) | IC50 (Syk) | Selectivity Profile |
| This compound | Syk | 4 nM | Highly selective. At 50 nM, inhibits Syk by 92%, while a panel of 139 other kinases retained >70% activity. |
| Fostamatinib (R406) | Syk | 41 nM | Broad spectrum inhibitor with activity against multiple kinases including VEGFR2, FLT3, and RET. |
| Entospletinib | Syk | 7.7 nM | Highly selective for Syk over other kinases such as JAK2, c-KIT, and FLT3. |
| Ibrutinib | BTK | >10,000 nM | Covalent BTK inhibitor with off-target activity against other kinases like TEC, EGFR, and ITK. |
| Acalabrutinib | BTK | Not Applicable | Second-generation covalent BTK inhibitor with higher selectivity and reduced off-target effects compared to ibrutinib.[3] |
| Zanubrutinib | BTK | Not Applicable | Second-generation covalent BTK inhibitor designed for greater specificity and minimal off-target effects.[3] |
Experimental Data on this compound Selectivity
This compound has been demonstrated to be a potent and selective inhibitor of Syk. In a broad kinase profiling panel, this compound at a concentration of 50 nM, which is more than 10-fold higher than its IC50 for Syk, inhibited Syk activity by 92%.[4] Impressively, under the same conditions, the vast majority of the other 139 kinases in the panel retained over 70% of their activity, underscoring the high specificity of this compound.[4] This level of selectivity is a significant advantage in drug development, as it minimizes the potential for off-target effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
[γ-³³P]ATP
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid wash buffer
-
Scintillation cocktail
-
Microplate scintillation counter
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the test compound, purified kinase, and the specific substrate peptide to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Visualizations
Caption: Workflow for in vitro kinase inhibitor profiling.
Caption: Role of Syk in the BCR signaling pathway and inhibition by this compound.
References
PRT-060318: A Novel Oral Syk Inhibitor as a Potential Alternative in Heparin-Induced Thrombocytopenia (HIT) Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of PRT-060318, a novel, orally available spleen tyrosine kinase (Syk) inhibitor, against current standard-of-care treatments for Heparin-Induced Thrombocytopenia (HIT). The information is intended to be an objective resource, presenting available preclinical and clinical data to inform research and development in this critical area.
Executive Summary
Heparin-Induced Thrombocytopenia is a prothrombotic, immune-mediated adverse reaction to heparin. Current treatments, while effective, are primarily parenteral and require intensive monitoring. This compound presents a promising alternative with its targeted mechanism of action and oral route of administration. Preclinical studies demonstrate its potential to prevent both thrombocytopenia and thrombosis in a murine model of HIT. This guide will delve into the comparative efficacy, safety, and mechanisms of action of this compound and current HIT therapies, supported by available data.
Mechanism of Action: A Shift in Therapeutic Target
Current HIT treatments primarily target downstream components of the coagulation cascade. In contrast, this compound targets the initial step of platelet activation, a key event in the pathophysiology of HIT.
This compound: This is a selective inhibitor of spleen tyrosine kinase (Syk).[1] In HIT, antibodies against heparin-platelet factor 4 (PF4) complexes bind to and cross-link FcγRIIA receptors on platelets. This cross-linking initiates a signaling cascade that is dependent on the activation of Syk, leading to platelet activation, aggregation, and the release of prothrombotic microparticles.[2][3] By inhibiting Syk, this compound directly blocks this initial activation step.[1][2]
Current Treatments:
-
Direct Thrombin Inhibitors (DTIs) (e.g., Argatroban, Bivalirudin): These agents directly bind to and inhibit thrombin, a key enzyme that converts fibrinogen to fibrin, thereby preventing clot formation.[4][5] They are administered intravenously and require monitoring of the activated partial thromboplastin time (aPTT).[5][6]
-
Indirect Factor Xa Inhibitors (e.g., Fondaparinux): This synthetic pentasaccharide binds to antithrombin, potentiating its activity to selectively inhibit Factor Xa, a critical component of the coagulation cascade that leads to thrombin generation.[7] It is administered subcutaneously.[7]
-
Direct Oral Anticoagulants (DOACs) (e.g., Rivaroxaban, Apixaban, Dabigatran): This class of drugs includes direct Factor Xa inhibitors (rivaroxaban, apixaban) and a direct thrombin inhibitor (dabigatran).[6] They offer the convenience of oral administration with less need for routine monitoring.[6]
Comparative Performance Data
Direct head-to-head comparative studies between this compound and current HIT treatments are not yet available. The following tables summarize the available preclinical data for this compound and clinical data for the standard-of-care therapies.
Table 1: Preclinical Efficacy of this compound in a Transgenic Mouse Model of HIT
| Parameter | Vehicle Control | This compound (30 mg/kg, oral, twice daily) | Outcome |
| Nadir Platelet Count (% of baseline) | 48.8 ± 6.7% | 89.8 ± 1.1% | Significantly higher platelet count with this compound treatment, indicating prevention of thrombocytopenia.[8] |
| Thrombosis Score | Markedly higher | Significantly lower | This compound treatment resulted in a significant reduction in thrombosis.[9] |
| HIT IC-Induced Platelet Aggregation (in vitro) | 50-60% | Completely inhibited (at 0.3 to 3 µM) | This compound effectively blocks HIT immune complex-induced platelet aggregation.[9] |
Table 2: Clinical Outcomes of Current HIT Treatments (from a Systematic Review and Meta-Analysis) [10]
| Treatment | Platelet Recovery Rate | New or Progressive Thromboembolism Rate | Major Bleeding Rate | Death Rate |
| Argatroban | 81% | 6% | 8% | 10% |
| Bivalirudin | 74% | 3% | 14% | 19% |
| Fondaparinux | 99% | 1% | 7% | 7% |
| DOACs | 96% | 4% | 1% | 16% |
Experimental Protocols
Key Experiment: In Vivo Transgenic Mouse Model of HIT for this compound Evaluation[2][9]
This model is crucial for the preclinical assessment of novel HIT therapies.
-
Animal Model: Transgenic mice expressing human FcγRIIA and human platelet factor 4 are utilized.
-
Induction of HIT:
-
Mice are injected intraperitoneally with KKO, a murine monoclonal HIT-like antibody, on day 0.
-
From day 1 to 7, mice receive daily subcutaneous injections of heparin.
-
-
Treatment Protocol:
-
The experimental group receives this compound (30 mg/kg) orally via gavage twice daily from day 1 to 7.
-
The control group receives a vehicle (sterile water) on the same schedule.
-
-
Efficacy Endpoints:
-
Thrombocytopenia: Platelet counts are monitored daily using a hematology analyzer. The nadir platelet count is a key measure.
-
Thrombosis: A novel thrombosis visualization technique is employed. This involves injecting fluorescently labeled platelets and inducing thrombus formation in the cremaster arteriole using a laser. The size and stability of the thrombi are then quantified.
-
-
Pharmacodynamic Assessment: Plasma concentrations of this compound are measured by liquid chromatography/tandem mass spectrometry to correlate drug exposure with efficacy.
Key Experiment: In Vitro Platelet Aggregation Assay[2]
This assay is used to assess the direct effect of a compound on platelet activation.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected in sodium citrate tubes by centrifugation.
-
Assay Procedure:
-
PRP is incubated with the test compound (e.g., this compound at various concentrations) or vehicle at 37°C.
-
A HIT-like immune complex (e.g., a mixture of PF4 and heparin followed by a HIT-like antibody such as KKO) is added to initiate aggregation.
-
Platelet aggregation is measured by light transmission aggregometry, where an increase in light transmission corresponds to an increase in platelet aggregation.
-
-
Outcome: The final percentage of aggregation is recorded and compared between the treated and control groups.
Visualizing the Pathways and Processes
Signaling Pathway of HIT and the Action of this compound
Caption: HIT pathogenesis and the inhibitory action of this compound on Syk.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: In vivo experimental workflow for evaluating this compound in a HIT mouse model.
Comparison of Therapeutic Targets in HIT
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparin Induced Thrombocytopenia: A Focus on Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superior outcomes with Argatroban for heparin-induced thrombocytopenia: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Argatroban in the management of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of direct oral anticoagulants in the treatment of the acute phase of heparin-induced thrombocytopenia: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Fondaparinux in Patients With Suspected Heparin-Induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative effectiveness and safety of anticoagulants for the treatment of heparin‐induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
Safety Operating Guide
Proper Disposal of PRT-060318: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for PRT-060318, a potent and selective spleen tyrosine kinase (Syk) inhibitor. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This information is intended to supplement, not replace, your institution's established safety and waste management protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains comprehensive information regarding potential hazards, personal protective equipment (PPE), and emergency procedures.
Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound in solid or solution form.
-
Avoid Inhalation and Contact: Prevent the generation of dust when working with the solid form. Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when preparing stock solutions or performing procedures that could generate aerosols.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be placed in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvents used (e.g., glass for organic solvents).
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
Step 2: Labeling of Hazardous Waste
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" or "2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[(3-methylphenyl)amino]-5-pyrimidinecarboxamide".
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The primary hazard(s) associated with the chemical (refer to the SDS).
-
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated.
-
Segregate this compound waste from incompatible materials as outlined in your institution's chemical hygiene plan.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an approved protocol.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and preparation for experiments.
| Property | Value | Notes |
| Molecular Weight | 340.4 g/mol | |
| Solubility in DMF | Approx. 3 mg/mL | |
| Solubility in 1:30 DMF:PBS (pH 7.2) | Approx. 0.03 mg/mL | |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
| Storage (in Solvent) | -80°C for up to 1 year |
Experimental Protocol: In Vitro Syk Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on spleen tyrosine kinase (Syk) in a cell-free assay.
Materials:
-
Recombinant human Syk enzyme
-
Syk substrate (e.g., a biotinylated peptide)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ATP solution
-
Stop solution (containing EDTA)
-
Detection reagent (e.g., a lanthanide-labeled antibody specific for the phosphorylated substrate)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) or similar detection method.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant Syk enzyme and the biotinylated substrate to their optimal concentrations in the kinase assay buffer.
-
Assay Reaction: a. To the wells of a 384-well plate, add the diluted this compound or DMSO (vehicle control). b. Add the diluted Syk enzyme to each well. c. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. d. Add the Syk substrate to each well. e. Initiate the kinase reaction by adding the ATP solution. f. Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: a. Stop the reaction by adding the stop solution. b. Add the detection reagent to each well. c. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the detection signal to develop.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the disposal process and the signaling pathway targeted by this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
